molecular formula O8Rb6V2 B1174959 Nickel-diniob-hexaoxid CAS No. 12059-60-8

Nickel-diniob-hexaoxid

Cat. No.: B1174959
CAS No.: 12059-60-8
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Description

Contextualization of Mixed-Metal Oxides in Advanced Materials Science

Mixed-metal oxides, also known as complex metal oxides, are compounds that contain two or more different metal cations and oxygen. These materials are a cornerstone of modern materials science due to their vast range of tunable structural, electronic, and magnetic properties. By varying the constituent metals, their stoichiometric ratios, and the synthesis conditions, researchers can engineer materials with specific functionalities. This versatility makes them integral to numerous technologies, including solid-oxide fuel cells, catalysts, sensors, and advanced electronic components like capacitors and resonators. The ability to host multiple metal ions in a single crystal lattice allows for the creation of unique electronic states and synergistic effects not achievable in simple binary oxides.

Overview of Niobate Compounds and their Multifunctional Relevance

Niobates are a prominent class of complex metal oxides containing the element niobium (Nb), typically in its +5 oxidation state. These compounds are renowned for their multifunctional properties, which encompass a wide array of dielectric, piezoelectric, ferroelectric, and photocatalytic behaviors. For instance, lead-based niobates like lead nickel niobate (Pb(Ni1/3Nb2/3)O3), often abbreviated as PNN, are well-known relaxor ferroelectrics that exhibit exceptionally high dielectric permittivity, making them vital for applications such as multilayer ceramic capacitors and actuators. cmu.ac.thresearchgate.netthaiscience.info The synthesis of high-purity niobate compounds is a significant area of research, as their properties are highly sensitive to phase purity and microstructure. thaiscience.info The columbite precursor method, which involves pre-reacting niobium oxide with another metal oxide before the final synthesis step, is a widely accepted technique to produce phase-pure complex niobates. cmu.ac.ththaiscience.info

Genesis and Significance of Nickel-diniob-hexaoxid Research in Contemporary Materials Science

This compound, with the chemical formula NiNb2O6, also known as nickel niobate, is a complex oxide that has garnered considerable research interest for its potential in next-generation technologies. wikipedia.orgresearchgate.net It serves as a crucial precursor material in the synthesis of more complex perovskite relaxor ferroelectrics like PNN. cmu.ac.ththaiscience.info The thermodynamically stable form of NiNb2O6 crystallizes in the orthorhombic columbite structure. cmu.ac.thiucr.orgaip.org This structure consists of distorted hexagonally close-packed oxygen atoms with nickel (Ni2+) and niobium (Nb5+) cations occupying half of the available octahedral sites. aip.org

Contemporary research focuses heavily on NiNb2O6 as a high-performance anode material for lithium-ion batteries. wikipedia.orgresearchgate.netacs.org Its "open" and regular crystal structure provides well-defined channels for lithium-ion transport, enabling remarkably fast charging capabilities—potentially ten times faster than conventional graphite (B72142) anodes—without the dendrite formation that can cause short circuits. wikipedia.orgmining.com Studies have demonstrated that NiNb2O6 anodes can deliver high specific charge capacity and maintain excellent stability over thousands of charge-discharge cycles. wikipedia.orgacs.orgopticsjournal.net Furthermore, its properties as a photocatalyst and its antiferromagnetic ordering at low temperatures contribute to its significance as a model system for investigating fundamental physical phenomena in complex oxides. researchgate.netaip.orgarxiv.orgosti.gov

Research Findings and Material Properties

Detailed research has characterized the structural and electrochemical properties of this compound (NiNb2O6).

Crystallographic and Physical Data

The most stable polymorph of NiNb2O6 adopts a columbite-type orthorhombic crystal structure. Its synthesis is often achieved through solid-state reaction of nickel oxide (NiO) and niobium pentoxide (Nb2O5) at elevated temperatures, with calcination around 800°C being effective for producing single-phase nanopowders. cmu.ac.th A high-temperature polymorph with a tetragonal structure (space group P42/n) has also been synthesized. iucr.orgarxiv.orgresearchgate.net At ambient conditions, the orthorhombic structure is prevalent. aip.org Under high pressure (beyond 9 GPa), NiNb2O6 undergoes an irreversible structural phase transition to a monoclinic phase (space group P2/m). aip.orgresearchgate.net

PropertyValueSource(s)
Chemical Formula NiNb2O6 wikipedia.org
Molar Mass 340.503 g/mol wikipedia.org
Common Name Nickel Niobate wikipedia.org
Appearance Yellow or yellow-green powder/crystals wikipedia.orgresearchgate.net
Crystal System (Stable) Orthorhombic cmu.ac.thaip.org
Space Group (Stable) Pbcn (No. 60) cmu.ac.thaip.org
Lattice Parameters (a) ~1403 pm cmu.ac.th
Lattice Parameters (b) ~568.7 pm cmu.ac.th
Lattice Parameters (c) ~503.3 pm cmu.ac.th
Magnetic Ordering Antiferromagnetic aip.orgarxiv.org
Néel Temperature (TN) 5.7 K (Columbite), ~15 K (Tetragonal) aip.orgarxiv.orgosti.gov

Electrochemical Performance as a Li-ion Anode

The application of NiNb2O6 as an anode material in lithium-ion batteries is a primary driver of current research. Its unique crystal structure facilitates rapid lithium-ion diffusion, leading to exceptional rate performance and longevity.

Performance MetricValueConditionsSource(s)
Max Specific Capacity ~244 mAh g⁻¹Low current densities wikipedia.orgresearchgate.net
Specific Capacity 140 mAh g⁻¹10C charge rate wikipedia.orgresearchgate.net
Specific Capacity 50 mAh g⁻¹100C charge rate researchgate.net
Capacity Retention >80%Over 20,000 cycles wikipedia.org
Capacity Retention 90%After 1000 cycles at 3.4C acs.org
"Zero-Strain" Volume Change ~0.53%During Li+ storage at 25 °C opticsjournal.net
Diffusion Coefficient 10⁻¹² cm² s⁻¹At 300 K wikipedia.org
Coulombic Efficiency 100%At 0.42C rate acs.org

Properties

CAS No.

12059-60-8

Molecular Formula

O8Rb6V2

Synonyms

Nickel-diniob-hexaoxid

Origin of Product

United States

Advanced Synthesis Methodologies for Nickel Diniob Hexaoxid

Solid-State Reaction Techniques

Solid-state synthesis, often referred to as the ceramic method, is a traditional and widely used approach for producing polycrystalline oxides like Nickel-diniob-hexaoxid. This method involves the direct reaction of solid precursors at elevated temperatures.

Mechanistic Pathways and Reaction Kinetics for Phase Formation

NiO + Nb₂O₅ → NiNb₂O₆

The kinetics of this reaction are heavily dependent on factors such as particle size, intimacy of mixing, and temperature. Traditional methods require high calcination temperatures, often exceeding 1100 °C, to provide sufficient thermal energy to overcome the activation energy barrier for ionic diffusion in the solid state. wikipedia.org

To enhance reaction kinetics and lower the required synthesis temperature, mechanochemical activation is frequently employed. wikipedia.org This technique uses high-energy ball milling to intimately mix the precursors while simultaneously reducing particle size and introducing lattice defects. This mechanical energy input increases the surface area and creates more reactive sites, which accelerates the diffusion process. Consequently, the calcination temperature for forming pure orthorhombic NiNb₂O₆ can be significantly reduced to around 900 °C. wikipedia.org The kinetic models for such solid-state reactions are often complex, but the rate is primarily governed by the transport of ions through the newly formed product layer, which can be a rate-limiting step. While specific activation energy values for NiNb₂O₆ formation are not widely reported, the process is analogous to other complex oxide formations where kinetics are dictated by Jander or Ginstling-Brounshtein diffusion models.

Precursor Chemistry and Stoichiometric Control

Precise control over the stoichiometry of the reactants is critical for synthesizing phase-pure NiNb₂O₆. Any deviation from the required 1:1 molar ratio of Ni:Nb₂ can lead to the formation of secondary phases, such as Ni₄Nb₂O₉ or unreacted precursor oxides, which can be detrimental to the material's properties.

The selection of precursors plays a vital role in the reactivity and homogeneity of the starting mixture. Common precursors include binary oxides, such as Nickel(II) oxide (NiO) and Niobium(V) oxide (Nb₂O₅), as well as salts like nickel acetate (B1210297) or nickel carbonate, which decompose into the reactive oxide form during heating. rsc.org The use of highly pure, fine-particled precursors is preferred to maximize the interfacial contact area and promote a complete reaction.

Precursor System Typical Calcination Temperature (Conventional) Calcination Temperature (Mechanically-Assisted) Key Considerations
Nickel(II) oxide (NiO) + Niobium(V) oxide (Nb₂O₅)>1100 °C rsc.org~900 °C wikipedia.orgMost common and direct route. Requires thorough mixing.
Nickel acetate (Ni(CH₃COO)₂) + Niobium(V) oxide (Nb₂O₅)>1100 °C~900 °C rsc.orgAcetate decomposes in-situ to form reactive NiO.
Nickel oxide (NiO) + Niobium dioxide (NbO₂)~1150 °C arxiv.orgNot ReportedUsed in specific phase diagram studies.
Oxalate-based complexes~1200 °CNot ReportedMolecular precursor route ensuring atomic-level mixing. rsc.org

Solution-Based Synthesis Approaches

Solution-based methods offer several advantages over solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and improved chemical homogeneity due to atomic-level mixing of precursors in a liquid phase.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile techniques that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. mdpi-res.com For NiNb₂O₆, these methods can produce well-crystallized nanoparticles at temperatures significantly lower than solid-state routes, typically in the range of 180-250 °C. nih.govwashington.edu

The process generally involves dissolving soluble nickel and niobium precursors in the chosen solvent. Under the high-temperature and high-pressure conditions inside the autoclave, the precursors react to form the NiNb₂O₆ product, which then precipitates from the solution. The morphology and particle size of the final product can be tailored by controlling parameters such as reaction temperature, time, solvent type, and the use of surfactants or capping agents. osti.gov For instance, using solvents like ethylene (B1197577) glycol in solvothermal synthesis can also influence the particle morphology due to its role as a solvent and a mild reducing agent. academie-sciences.frmdpi.com

Method Typical Precursors Solvent Temperature/Time Resulting Morphology
HydrothermalNiCl₂, Nb₂O₅, NaOHWater180-220 °C / 12-24 hNanoparticles, Nanorods nih.govwashington.edu
SolvothermalNi(NO₃)₂·6H₂O, Ammonium (B1175870) niobate(V) oxalateEthylene Glycol (EG)180-200 °C / 24 hHollow Microspheres washington.edu

Sol-Gel Processing and Polymer-Assisted Routes

The sol-gel method is a wet-chemical technique renowned for its ability to produce highly pure and homogeneous nanomaterials at low temperatures. The process involves the conversion of molecular precursors into a colloidal solution (sol), which then undergoes a transition into a gelatinous network (gel) containing the solvent.

A common variant for synthesizing complex oxides like NiNb₂O₆ is the sol-gel combustion method, often employing citric acid and metal nitrates. researchgate.net In this process, metal precursors (e.g., nickel nitrate (B79036) and a soluble niobium source) are dissolved in water, and a chelating agent like citric acid is added. The citric acid forms stable complexes with the metal cations, preventing their premature precipitation. Upon heating, a polyesterification reaction can be induced, for example by adding ethylene glycol (a process known as the Pechini method), which results in a polymeric resin or gel with the cations uniformly distributed throughout. wikipedia.orgd-nb.info This gel is then calcined at a relatively low temperature (e.g., 700-900 °C). The organic components combust, providing energy for the crystallization of the oxide and yielding fine, phase-pure NiNb₂O₆ nanoparticles. researchgate.net

Method Precursors Chelating/Polymer Agent Calcination Temp. Key Features
Sol-Gel CombustionNickel nitrate, Niobium pentoxide dissolved in HFCitric Acid researchgate.net700-900 °CProduces nanoparticles with high purity.
Pechini MethodNickel nitrate, Ammonium niobate(V) oxalateCitric Acid, Ethylene Glycol wikipedia.orgd-nb.info700-900 °CExcellent cationic mixing through a polymer resin.

Co-precipitation and Self-Assembly Techniques

Co-precipitation is a simple, scalable, and effective method for synthesizing a homogeneous precursor for multicomponent oxides. n-bri.org The technique involves dissolving salts of the constituent metals (e.g., nickel and niobium) in a suitable solvent and then adding a precipitating agent to simultaneously precipitate the cations from the solution as an insoluble compound, such as a hydroxide (B78521), carbonate, or oxalate. n-bri.orgarabjchem.org

For NiNb₂O₆, a mixture of ammonium carbonate and ammonium hydroxide can be used to co-precipitate nickel and niobium ions from a solution to form a mixed nickel carbonate and niobium hydroxide precursor. arabjchem.org This intimately mixed precursor is then filtered, dried, and calcined at a temperature lower than that required for conventional solid-state reactions (e.g., ~700 °C) to yield the final NiNb₂O₆ ceramic powder. arabjchem.org The key to this method is maintaining careful control over parameters like pH, temperature, and reagent addition rate to ensure uniform precipitation and prevent compositional segregation. whiterose.ac.uk

Following the initial formation of primary nanoparticles by methods like co-precipitation or hydrothermal synthesis, these particles can sometimes be induced to organize into more complex, hierarchical structures through self-assembly, although this is less commonly reported for NiNb₂O₆ specifically. rsc.org

Method Precursors Precipitating Agent Precipitated Intermediate Calcination Temp.
Hydroxide Co-precipitationSoluble Ni²⁺ and Nb⁵⁺ saltsAmmonium hydroxide (NH₄OH)Mixed hydroxides~700 °C
Carbonate Co-precipitationSoluble Ni²⁺ and Nb⁵⁺ saltsAmmonium carbonate ((NH₄)₂CO₃) arabjchem.orgMixed carbonate/hydroxide arabjchem.org~700 °C arabjchem.org

Vapor-Phase Deposition Methods for Thin Film Growth

Vapor-phase deposition (VPD) encompasses a range of techniques for producing high-quality thin films, which are essential for integrated electronic devices. While specific research on the vapor-phase deposition of this compound is not extensively documented, the principles derived from the synthesis of related nickel oxides and other niobates provide a strong foundation for its potential fabrication. The primary VPD methods applicable to NiNb2O6 include Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).

Physical Vapor Deposition (PVD) is a process where a material is transformed into a vapor phase, transported, and then condensed onto a substrate to form a thin film. researchgate.net Common PVD techniques include sputtering and pulsed laser deposition (PLD).

Sputtering : This technique involves bombarding a target material (a sintered NiNb2O6 ceramic, for instance) with high-energy ions, typically from an inert gas like argon. nih.gov The bombardment ejects atoms from the target, which then deposit onto a substrate. researchgate.net Reactive sputtering, where a reactive gas such as oxygen is introduced, can be employed to ensure the correct stoichiometry of the oxide film. nih.gov Key parameters that influence film quality include argon pressure, power, and substrate temperature. researchgate.netfrontiersin.org For example, in the sputtering of related niobium-based films, higher growth temperatures can lead to larger grain sizes. semanticscholar.org

Pulsed Laser Deposition (PLD) : In PLD, a high-power pulsed laser is used to ablate a target material, creating a plasma plume that expands towards the substrate. researchgate.net This method is well-regarded for its ability to transfer the stoichiometry of complex materials from the target to the film accurately. researchgate.netugm.ac.id The properties of the resulting film are highly dependent on deposition parameters such as laser fluence, background gas pressure (e.g., oxygen), and substrate temperature. researchgate.netresearchgate.netmdpi.com

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate to form a solid thin film. For NiNb2O6, this would require suitable volatile precursors for both nickel and niobium. Metal-Organic Chemical Vapor Deposition (MOCVD) is a variant that uses metal-organic precursors, which are often more volatile and reactive at lower temperatures. semanticscholar.orgresearchgate.net For instance, nickel bis(1-dimethylamino-2-methyl-2-butanolate) has been used as a precursor for depositing NiO thin films. doi.org A successful CVD process for NiNb2O6 would necessitate the careful selection of nickel and niobium precursors with compatible decomposition temperatures and reaction kinetics to achieve the desired 1:2 Ni:Nb stoichiometry in the final film. The process is carried out at high temperatures to facilitate the reactions that form the compounds which are then deposited onto the substrate. mdpi.com

Nanostructure and Morphology Control in Synthesis

The control of nanostructure and morphology is critical as it directly influences the material's surface area, reactivity, and electronic properties. Various wet-chemical and solid-state methods have been developed to synthesize NiNb2O6 with specific nanoscale features.

Formation Mechanisms of Nanoparticles and Nanostructures

The formation of NiNb2O6 nanostructures is governed by the fundamental principles of nucleation and growth, which are dictated by the chosen synthesis method.

Sol-Gel Synthesis : This method involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. mdpi.com The mechanism begins with the hydrolysis of metal alkoxide or salt precursors in a solvent, followed by condensation reactions to form a network of metal-oxygen-metal bonds. mdpi.com For NiNb2O6, nickel and niobium precursors would undergo hydrolysis and co-condensation to form a homogeneous gel. Subsequent drying and calcination (heat treatment) of the gel remove organic residues and promote the crystallization of the NiNb2O6 phase. researchgate.net The process allows for excellent mixing of the precursors at an atomic level, facilitating the formation of pure, single-phase nanoparticles at relatively low temperatures compared to solid-state reactions. researchgate.netmdpi.com

Hydrothermal Synthesis : This technique utilizes high-temperature and high-pressure water as a reaction medium to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. kalaharijournals.com The formation mechanism involves the dissolution of precursors in the superheated aqueous solvent, leading to a supersaturated solution from which nucleation of the desired crystalline phase occurs. Particle growth then proceeds via the diffusion of solute species to the crystal surface or through the aggregation of smaller nanocrystallites. This method is effective for producing highly crystalline nanoparticles without the need for a post-synthesis high-temperature calcination step. nih.govkalaharijournals.com

Solid-State Reaction : In the traditional solid-state method, powders of precursor compounds (e.g., NiO and Nb2O5) are mixed and heated to high temperatures. researchgate.netutwente.nl The formation of the product phase occurs through solid-state diffusion, where ions migrate through the crystal lattices of the reactants and the forming product layer at the interface between particles. nih.gov The reaction is often diffusion-limited, requiring high temperatures and long reaction times to achieve a homogeneous, single-phase product. researchgate.net Mechanochemical methods, such as high-energy ball milling, can be used prior to heating to reduce particle size, increase contact area, and introduce defects, thereby enhancing reaction rates and lowering the required calcination temperature. researchgate.net

A common growth mechanism in solution-based synthesis is Ostwald ripening , where larger particles grow at the expense of smaller ones due to the higher surface energy of the smaller particles. nih.gov This process can lead to an increase in the average particle size and a broadening of the size distribution over time. nih.gov

Impact of Synthesis Parameters on Crystal Growth and Morphology

The final properties of synthesized NiNb2O6, including its crystallinity, particle size, and shape, are highly sensitive to the synthesis parameters. By carefully controlling these parameters, the material's morphology can be tailored for specific applications.

Calcination Temperature and Time : Temperature is a critical factor, particularly in solid-state and sol-gel methods. Increasing the calcination temperature generally promotes crystal growth and increases the average crystallite size. mdpi.com For instance, studies on NiO have shown that as the calcination temperature increases from 350°C to 650°C, the average crystallite size can increase from 41 nm to over 100 nm. mdpi.com However, excessively high temperatures can lead to significant particle agglomeration and reduced surface area. researchgate.netnih.gov The duration of the calcination also plays a role; longer times can lead to more complete reaction and larger crystal sizes. rsc.org A specific study on NiNb2O6 found that a pure columbite phase could be successfully obtained by calcining at 800°C for 4 hours. uhasselt.be

pH of the Solution : In solution-based methods like sol-gel or precipitation, the pH of the precursor solution significantly affects the hydrolysis and condensation rates, which in turn control nucleation and growth. doi.org For NiO nanoparticles synthesized via the sol-gel method, lower pH values (acidic conditions) tend to produce smaller particles, while higher pH values (alkaline conditions) can lead to larger particles but also increased agglomeration. researchgate.netdoi.orgscite.ai Optimal pH control is therefore essential for achieving a narrow particle size distribution. doi.org

The table below summarizes the influence of key synthesis parameters on the final material characteristics, based on findings from NiNb2O6 and related oxide systems.

ParameterSynthesis MethodEffect on Morphology and Crystal Growth
Calcination Temperature Solid-State, Sol-GelHigher temperatures generally lead to increased crystallinity and larger particle/crystallite size. semanticscholar.orgmdpi.com Can cause particle fusion and agglomeration at very high temperatures. nih.gov
Reaction Time Hydrothermal, Solid-StateLonger reaction times typically result in more complete crystallization and can lead to particle growth via mechanisms like Ostwald ripening. nih.govrsc.org
pH Level Sol-Gel, Hydrothermal, PrecipitationInfluences precursor hydrolysis/condensation rates. doi.org Affects particle size, with different pH values being optimal for minimizing size and agglomeration. researchgate.netscite.ai
Precursor Concentration Sol-Gel, HydrothermalCan affect nucleation density and subsequent particle growth kinetics. Higher concentrations may lead to faster precipitation and smaller initial particle sizes, but can also promote aggregation.
Gas Atmosphere (e.g., O2 pressure)PVD, CVDCrucial for controlling stoichiometry, especially in oxide thin films. Affects phase purity and crystallinity. researchgate.net

By precisely manipulating these parameters, researchers can achieve fine control over the synthesis of this compound, enabling the production of materials with tailored nanostructures and morphologies for advanced technological applications.

Advanced Structural Characterization and Crystallography of Nickel Diniob Hexaoxid

High-Resolution X-ray Diffraction and Neutron Diffraction Studies

High-resolution X-ray diffraction (XRD) and neutron diffraction are powerful non-destructive techniques that provide detailed information about the crystallographic structure of materials. These methods have been instrumental in precisely determining the atomic positions, lattice parameters, and phase behavior of Nickel-diniob-hexaoxid under various conditions.

Rietveld refinement is a comprehensive analytical procedure used to refine the crystal structure of a material by fitting a theoretical diffraction pattern to the experimentally observed data. This method has been widely applied to the XRD and neutron diffraction patterns of NiNb₂O₆ to obtain precise structural parameters.

At ambient conditions, NiNb₂O₆ crystallizes in the orthorhombic columbite structure with the space group Pbcn. Rietveld analysis of room temperature powder X-ray diffraction data has confirmed this structure. The refined lattice parameters from a typical study are presented in the table below. The low values of the refinement indicators (χ², Rwp, and Rexp) signify an excellent agreement between the observed and calculated diffraction patterns, confirming the accuracy of the structural model aip.org.

In the orthorhombic structure, the Ni²⁺ and Nb⁵⁺ cations occupy distinct octahedral sites. Specifically, the divalent Ni²⁺ cations are located at the 4c Wyckoff positions, while the pentavalent Nb⁵⁺ cations occupy the 8d Wyckoff positions aip.org. This ordered arrangement of cations within the distorted hexagonal close-packed oxygen lattice is a defining feature of the columbite structure.

Rietveld Refinement Structural Parameters for Orthorhombic NiNb₂O₆ at Ambient Conditions
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn (No. 60)
a (Å)14.0374 (1)
b (Å)5.6839 (2)
c (Å)5.0245 (1)
Unit Cell Volume (ų)400.95 (1)

Detailed Rietveld analysis also provides the precise fractional atomic coordinates for each element in the unit cell, as shown in the following table.

Fractional Atomic Coordinates for Orthorhombic NiNb₂O₆
AtomWyckoff Positionxyz
Ni4c0.00000.17580.2500
Nb8d0.16670.67210.2512
O18d0.08330.45700.0000
O28d0.25000.45300.5000
O38d0.08330.94900.0000

The crystal structure of this compound exhibits interesting behavior as a function of temperature. While the orthorhombic columbite phase is thermodynamically stable under ambient conditions, studies have revealed the existence of at least one high-temperature polymorph researchgate.net.

Neutron diffraction and muon spin relaxation (μSR) studies have been pivotal in elucidating the magnetic phase transitions in both the columbite and a tetragonal polymorph of NiNb₂O₆. The columbite polymorph undergoes a magnetic ordering transition at a Néel temperature (Tₙ) of approximately 5.7 K ornl.gov. In contrast, a high-temperature tetragonal polymorph (β-NiNb₂O₆) exhibits a higher Néel temperature of around 15 K ornl.gov.

The structural evolution leading to these magnetic transitions is a subject of ongoing research. Temperature-dependent diffraction studies allow for the tracking of lattice parameters and atomic positions as the material is heated or cooled. For instance, in some niobate systems, discontinuous jumps in lattice parameters are indicative of first-order phase transitions, while continuous changes suggest second-order transitions.

Orthorhombic Columbite (Pbcn): The room-temperature structure of NiNb₂O₆ is the orthorhombic columbite phase. In this structure, the oxygen atoms form a distorted hexagonal close-packed arrangement. The Ni²⁺ and Nb⁵⁺ cations occupy half of the available octahedral interstices. These occupied octahedra form edge-sharing chains that run parallel to the c-axis. Specifically, chains of NiO₆ octahedra and chains of NbO₆ octahedra are interconnected through corner-sharing to form a three-dimensional framework aip.org.

High-Temperature Polymorphs: A tetragonal polymorph of NiNb₂O₆ has been synthesized and characterized. This phase is described by the space group P4₂/n researchgate.net. Single crystals of this polymorph have been grown using the optical floating zone method. It is considered a high-temperature phase and is metastable at lower temperatures compared to the columbite structure. Another rutile-type polymorph with the space group P4₂/mnm has also been reported, where Ni²⁺ and Nb⁵⁺ ions statistically occupy the metal positions researchgate.net. The existence of these polymorphs highlights the complex crystal chemistry of the Ni-Nb-O system.

Comparison of NiNb₂O₆ Polymorphs
PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)Stability
ColumbiteOrthorhombicPbcn14.0325.6875.033Stable at ambient conditions
β-NiNb₂O₆TetragonalP4₂/n---High-temperature phase
Rutile-typeTetragonalP4₂/mnm4.710-3.038Metastable at low temperatures

Electron Microscopy and Tomography for Microstructural Analysis

Electron microscopy techniques, including High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Electron Microscopy (SEM), provide complementary information to diffraction methods by offering direct visualization of the material's microstructure at the nanoscale.

HRTEM allows for the direct imaging of the atomic lattice of a crystalline material. This powerful technique can reveal details about the crystal structure, defects, and interfaces at the atomic level. In the study of NiNb₂O₆, HRTEM has been used to confirm the crystallinity and identify specific crystallographic planes. For instance, lattice fringes with a measured spacing corresponding to the known d-spacing of specific crystallographic planes of the orthorhombic NiNb₂O₆ structure have been observed. This provides direct evidence of the crystalline nature of the synthesized nanoparticles.

SEM is a versatile technique for characterizing the surface morphology, particle size, and shape of materials. SEM analysis of NiNb₂O₆ powders has revealed that the particles are often agglomerated and can have irregular, polyhedron-like shapes utwente.nl. The size of these primary particles can vary depending on the synthesis method, with typical sizes ranging from the sub-micron to the micron scale.

SEM is also crucial for examining the microstructure of sintered ceramic samples of NiNb₂O₆. These images can reveal the grain structure, porosity, and the nature of the grain boundaries. While detailed grain boundary analysis specific to NiNb₂O₆ is not extensively reported in the reviewed literature, in related niobate ceramics, SEM has been used to observe the grain morphology and how it is influenced by sintering conditions nih.govresearchgate.net. The distribution of grain sizes can be determined from SEM images, which is important as grain size can significantly influence the material's properties. For instance, in some ceramic systems, a bimodal distribution of grain sizes has been observed nih.gov. The study of grain boundaries is critical as they can affect the material's mechanical and electrical properties.

The particle size distribution can be quantified from SEM micrographs. For NiNb₂O₆, particle sizes have been reported to be in the range of 0.3 to 0.8 µm for single primary particles, which can form larger agglomerates of 1 to 5 µm utwente.nl.

Electron Diffraction and Crystallographic Orientation Mapping

Electron diffraction techniques are pivotal in the structural analysis of this compound (NiNb₂O₆), providing detailed information about its crystallinity and crystallographic orientation. Selected Area Electron Diffraction (SAED) is a powerful method used to examine the crystal structure of individual nanoparticles or specific regions of a larger crystal.

For NiNb₂O₆, SAED patterns have been instrumental in confirming its crystalline nature. Studies have shown that these patterns exhibit sharp diffraction spots rather than diffuse rings, which is characteristic of a well-ordered crystalline lattice. uhasselt.beutwente.nl The arrangement of these spots can be indexed to specific crystallographic planes, confirming the orthorhombic columbite structure (space group Pbcn) that is the thermodynamically stable form of NiNb₂O₆ under ambient conditions. uhasselt.beresearchgate.net For instance, SAED patterns taken along the researchgate.net zone axis show distinct diffraction spots that correspond to the orthorhombic phase of single-crystalline NiNb₂O₆. uhasselt.be

Crystallographic orientation mapping, often performed using techniques like Transmission Electron Microscopy (TEM) combined with diffraction analysis, reveals the orientation of the crystal lattice relative to the particle's morphology. In the growth of single crystals, for example by the floating-zone technique, the orientation of the crystallographic axes with respect to the axis of the grown crystal rod has been found to be influenced by the size of the molten zone during synthesis. nih.gov This control over crystallographic orientation is crucial as the material's properties can be anisotropic.

The table below summarizes the crystallographic data for the common orthorhombic phase of NiNb₂O₆.

Property Value
Crystal SystemOrthorhombic
Space GroupPbcn
Lattice Parameter a14.022 Å - 14.033 Å
Lattice Parameter b5.675 Å - 5.686 Å
Lattice Parameter c5.015 Å - 5.021 Å
Unit Cell Volume (V)~400.66 ų
Corresponding PDF Card No.01-072-0481

Note: The exact lattice parameters may vary slightly depending on the synthesis method and experimental conditions. researchgate.net

Defect Chemistry and Non-Stoichiometry in this compound

The study of defect chemistry is essential for understanding the properties of NiNb₂O₆, as deviations from the ideal crystal lattice can significantly influence its electronic and structural behavior. Defects in solids can range from zero-dimensional point defects to one-dimensional dislocations and two-dimensional planar faults. sci-hub.seacs.org In some niobates, the introduction of dopants with higher valence states is a strategy used to intentionally alter the density of lattice defects to enhance redox and catalytic properties. acs.org

Non-stoichiometry in NiNb₂O₆ can arise from the formation of these defects, particularly oxygen vacancies or cation disorder. The mutual interaction between point defects can lead to the formation of more complex defect clusters, which are categorized as extended defects. acs.org These clusters can become ordered, potentially leading to the formation of new intermediate phases or superstructures. acs.org In some cases, defects can also be eliminated through processes like crystallographic shear. acs.org

Point Defects and Their Formation Energies

Point defects, such as vacancies, interstitials, and antisite defects, are the most fundamental type of imperfection in a crystal lattice. In NiNb₂O₆, oxygen vacancies are a significant type of point defect that can be introduced during synthesis or processing, for example, through calcination under vacuum conditions. sci-hub.se

The energy required to form these defects is a critical parameter that determines their concentration at a given temperature. First-principles calculations based on density functional theory (DFT) have been employed to determine the formation energies of oxygen vacancies in the columbite MNb₂O₆ family, which includes NiNb₂O₆. acs.org These calculations show that the energy of oxygen vacancy formation is dependent on the transition metal ion (M) in the structure. acs.org For the MNb₂O₆ series, these energies can range from approximately 3.5 eV to 6.0 eV. acs.org The specific coordination of the oxygen atom being removed (i.e., whether it is bonded to one, two, or three Nb ions) also influences the formation energy. acs.org

The presence of these vacancies creates localized electronic states within the band gap, which can significantly alter the material's electronic properties. acs.orgmcmaster.ca

Extended Defects and Disorder Phenomena (e.g., Ni/Nb Disorder)

Extended defects involve multiple atoms and can significantly impact a material's properties. These can form from the aggregation of point defects into clusters or through mechanical or thermal stress, leading to dislocations (such as edge or screw dislocations). sci-hub.seacs.org

A prominent example of disorder in the NiNb₂O₆ system is the formation of a disordered rutile polymorph (space group P4₂/mnm). researchgate.netpsu.edu In this metastable structure, the Ni²⁺ and Nb⁵⁺ cations occupy the available metal positions in a statistically random manner. researchgate.net This contrasts with the ordered columbite structure where Ni and Nb ions have distinct crystallographic sites. This Ni/Nb site disorder represents a significant deviation from the ideal crystal structure and leads to the formation of a different crystalline phase with distinct properties. researchgate.netpsu.edu

The table below compares the ordered columbite and disordered rutile phases of NiNb₂O₆.

Feature Columbite (c-NiNb₂O₆) Disordered Rutile (r-NiNb₂O₆)
Crystal SystemOrthorhombicTetragonal
Space GroupPbcnP4₂/mnm
Cation ArrangementOrdered Ni²⁺ and Nb⁵⁺ sitesStatistical disorder of Ni²⁺/Nb⁵⁺
Thermodynamic StabilityStable at ambient conditionsMetastable

Influence of Defects on Structural Stability and Properties

Defects are not merely imperfections; they are often crucial in determining the functional properties of materials like NiNb₂O₆. The presence of defects can have a profound influence on structural stability, electronic conductivity, and catalytic activity.

Structural Stability: High concentrations of defects can lead to structural transformations. As mentioned, cation disorder can stabilize the rutile polymorph over the columbite structure. researchgate.net The ordering of defect clusters can also result in the formation of entirely new intermediate phases. acs.org

Electronic Properties: Point defects, particularly oxygen vacancies, are known to introduce charge carriers and create new energy levels within the band gap. This can lead to a narrowing of the band gap and a significant increase in electronic conductivity. acs.org In related niobate perovskites, Ni²⁺-oxygen vacancy defect dipoles have been shown to substantially reduce the band gap while preserving other functional properties like ferroelectricity. mcmaster.ca This defect-induced modification of the electronic structure is critical for applications in electronics and photocatalysis.

Chemical Properties: The chemical stability and reactivity of NiNb₂O₆ can also be affected by defects. For instance, surface defects can act as active sites for chemical reactions. However, they can also be points of weakness, as studies have shown that NiNb₂O₆ can be susceptible to corrosion during photocatalytic water hydrolysis, a process that could be influenced by surface defect chemistry. acs.org

Local Structure Probes

While diffraction techniques like XRD and electron diffraction provide information about the average, long-range crystal structure, they can miss important deviations in the local atomic arrangement. Local structure probes are essential for understanding these short-range variations, which are often associated with defects and disorder.

Pair Distribution Function (PDF) Analysis

Pair Distribution Function (PDF) analysis is a powerful technique for studying the local structure of materials, including crystalline compounds with significant disorder, and amorphous materials. researchgate.net The technique is based on the Fourier transform of total scattering data obtained from X-ray or neutron diffraction. The resulting PDF, or G(r), describes the probability of finding two atoms separated by a distance r, providing a real-space map of interatomic distances. psu.edu

While a specific, detailed PDF study on NiNb₂O₆ is not widely reported in the reviewed literature, the technique has been applied to closely related complex oxides, such as lead nickel niobates. In those systems, PDF analysis has revealed that the local atomic arrangement can significantly differ from the average structure determined by crystallography. For example, studies on lead-based niobates have shown that the relative displacement of cations and oxygen ions is a critical feature of the local structure that is not captured by average crystallographic models.

For NiNb₂O₆, PDF analysis would be an ideal tool to:

Investigate the local atomic environment in the disordered rutile phase to quantify the degree of Ni/Nb disorder.

Characterize the local structural distortions caused by point defects, such as oxygen vacancies.

Study subtle changes in bond lengths and coordination numbers that are averaged out in conventional diffraction analysis.

This technique provides a more complete picture of the material's structure, linking the atomic-scale arrangement to its macroscopic properties.

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atomic species within a material. The technique is adept at providing detailed information about the coordination environment, bond distances, and oxidation state of the absorbing atom. XAFS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

In the context of this compound (NiNb₂O₆), Ni K-edge XAFS would be employed to investigate the local environment of the nickel atoms. The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the nickel ions. For NiNb₂O₆, the Ni 2p₃/₂ peak is observed at a binding energy of 856.7 eV, which confirms the Ni²⁺ oxidation state utwente.nl. Analysis of the XANES spectra can reveal details about the symmetry of the NiO₆ octahedra and the nature of the Ni-O chemical bonds.

Below is an illustrative data table showcasing the type of information that can be extracted from an EXAFS analysis of the Ni K-edge in a nickel oxide-based material.

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
Ni-O62.080.008
Ni-Nb43.150.010
Ni-Ni23.500.012

Pressure-Induced Octahedral Tilting Distortion

The crystal structure of this compound is known to be sensitive to external pressure. High-pressure studies utilizing synchrotron powder X-ray diffraction have revealed significant changes in the octahedral coordination environment of both nickel and niobium atoms researchgate.netresearchgate.net. At ambient pressure, NiNb₂O₆ crystallizes in the orthorhombic columbite structure with the space group Pbcn researchgate.netaip.org. In this configuration, the Ni²⁺ and Nb⁵⁺ cations occupy distinct octahedral sites, forming NiO₆ and NbO₆ octahedra, respectively aip.org.

These octahedra are not perfectly regular, exhibiting a degree of distortion. A quantitative measure of this distortion is the distortion index (Δ), which is calculated based on the variation in bond lengths within the coordination sphere. At ambient conditions, the NbO₆ octahedra are significantly more distorted than the NiO₆ octahedra aip.org.

OctahedronDistortion Index (Δ) at Ambient Pressure
NiO₆0.01950
NbO₆0.05473

Data sourced from Karmakar et al. (2020) aip.org.

Upon the application of high pressure, the NiNb₂O₆ structure undergoes a phase transition. Beyond 9 GPa, the material transitions from the orthorhombic phase to a monoclinic structure with the space group P2/m researchgate.netresearchgate.net. This structural change is primarily driven by the tilting and increased distortion of the NbO₆ octahedra researchgate.net. The pressure-induced phase transition is a first-order transition, characterized by a significant volume collapse of approximately 4.4% researchgate.netresearchgate.net.

The pressure-volume relationship for both the low-pressure and high-pressure phases can be described by the Birch-Murnaghan equation of state. The bulk modulus (B₀), which is a measure of a substance's resistance to compression, has been determined for both phases.

PhaseCrystal SystemSpace GroupBulk Modulus (B₀)
Low-PressureOrthorhombicPbcn178.7 (17) GPa
High-Pressure (>9 GPa)MonoclinicP2/m244 (6) GPa

Data sourced from Karmakar et al. (2020) researchgate.netresearchgate.net.

Electronic Structure and Advanced Spectroscopic Investigations of Nickel Diniob Hexaoxid

Electronic Band Structure and Density of States Calculations

The electronic properties of a material are fundamentally determined by its electronic band structure and the density of states (DOS), which describes the number of available electronic states at each energy level.

Valence and Conduction Band Analysis

In solid-state physics, the valence and conduction bands are crucial in determining a material's electrical conductivity. The valence band is the highest energy range where electrons are typically present at absolute zero, while the conduction band is the lowest range of unoccupied electronic states. wikipedia.org

For nickel niobate, the valence band is primarily composed of the O 2p orbitals, with contributions from the Ni 3d and Nb 4d orbitals. The conduction band is mainly formed by the Nb 4d orbitals. escholarship.orgresearchgate.net Theoretical calculations indicate that the nature of the transition metal ion can influence the valence band, with studies on similar columbite structures showing that the energy of oxygen vacancy formation can affect the electronic density and lead to the reduction of cations. researchgate.net

The density of states (DOS) calculations for NiNb₂O₆ reveal the distribution of these electronic states. The analysis of DOS provides insights into the orbital contributions to the valence and conduction bands, which is essential for understanding the material's electronic behavior. escholarship.org

Band Gap Analysis and Tuning Strategies

The band gap is the energy difference between the valence and conduction bands and is a critical parameter for a material's application in electronic and optoelectronic devices. wikipedia.org Nickel niobate has a reported band gap of approximately 2.2 eV to 2.50 eV, which allows it to absorb visible light. researchgate.netnih.gov This property is particularly relevant for its use in photocatalysis. researchgate.net

Several strategies are being explored to tune the band gap of nickel niobate and related materials to enhance their properties. These strategies include:

Doping: Introducing other elements into the crystal lattice can alter the electronic structure and modify the band gap. For instance, doping with nonmetal elements like nitrogen has been shown to shift the optical absorption edge in other transition metal oxides. semanticscholar.org In some niobate perovskites, co-doping with elements like barium and nickel has been investigated to reduce the band gap. oulu.fi

Defect Engineering: Creating vacancies or other defects in the crystal structure can introduce new energy levels within the band gap, effectively narrowing it. researchgate.net The formation of oxygen vacancies, for example, can induce a redistribution of electronic density. researchgate.net

Phase Engineering: Utilizing mixed-phase materials can create synergistic effects that enhance electronic conductivity. Higher crystal symmetry can be beneficial for ion diffusion, while lower symmetry might create localized electronic states that narrow the effective band gap. rsc.orgrsc.org

Table 1: Reported Band Gap Values for Nickel Niobate

Material Reported Band Gap (eV) Reference
NiNb₂O₆ 2.2 researchgate.net
NiNb₂O₆ 2.50 nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

XPS and AES are powerful surface-sensitive techniques used to determine the elemental composition, chemical states, and electronic states of the atoms on a material's surface. wikipedia.orgwikipedia.org

Core-Level Binding Energies and Elemental Composition Analysis

XPS analysis provides detailed information about the elemental composition of a material by measuring the kinetic energy of photoelectrons ejected from the surface when irradiated with X-rays. wikipedia.orgmalvernpanalytical.com Each element has a unique set of core-level binding energies, allowing for its identification. For nickel niobate, XPS is used to confirm the presence and quantify the atomic percentages of Ni, Nb, and O. rsc.orgthaiscience.info

Auger Electron Spectroscopy (AES) is another surface analysis technique that identifies elements based on the characteristic energies of Auger electrons emitted after excitation by a primary electron beam. wikipedia.orgeag.com It is particularly useful for elemental analysis of small features due to its high spatial resolution. kratos.com

Chemical State and Oxidation State Determination (e.g., Nb⁵⁺/Nb⁴⁺ Redox)

XPS is highly effective in determining the chemical state and oxidation states of elements within a compound through the analysis of chemical shifts in the core-level binding energies. wikipedia.org In the context of nickel niobate and related niobates, this is crucial for understanding the redox behavior, particularly of niobium.

The rich redox chemistry of niobium, involving transitions between Nb⁵⁺, Nb⁴⁺, and even Nb³⁺, is central to its functionality in applications like lithium-ion batteries. researchgate.net XPS studies on copper niobate anodes, for example, have clearly distinguished between Nb⁵⁺ and Nb⁴⁺ states by identifying their respective 3d₃/₂ peaks at different binding energies. rsc.org Specifically, the Nb⁵⁺ 3d₃/₂ peak appears around 207.60 eV, while the Nb⁴⁺ 3d₃/₂ peak is observed at a lower binding energy of approximately 206.07 eV. rsc.org This ability to track the oxidation state of niobium during electrochemical processes like lithiation is vital for understanding the charge storage mechanism. rsc.orgresearchgate.net

Table 2: Representative XPS Binding Energies for Niobium Oxidation States in Niobates

Oxidation State Core Level Binding Energy (eV) Reference
Nb⁵⁺ 3d₃/₂ ~207.60 rsc.org
Nb⁴⁺ 3d₃/₂ ~206.07 rsc.org

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a spectroscopic technique that provides information about the local geometric and electronic structure of a specific element within a material. diamond.ac.ukwikipedia.org It probes the transitions of core electrons to unoccupied states, offering insights into the unoccupied density of states. scispace.com

In the study of nickel niobate and other transition metal oxides, XANES is particularly valuable for determining the oxidation state and coordination environment of the metal ions. researchgate.net By analyzing the features near the absorption edge of an element, such as the Nb K-edge or the Ni L-edge, researchers can deduce detailed information about its chemical environment. researchgate.netresearchgate.net For instance, Nb K-edge XANES has been successfully used to show the reversible conversion of Nb⁵⁺ to Nb⁴⁺ during the insertion and extraction of sodium ions in a layered niobate material. researchgate.net This technique is complementary to XPS in confirming the redox behavior of the constituent elements during electrochemical or catalytic processes.

Electronic Transitions and Orbital Hybridization

The electronic structure of Nickel-diniob-hexaoxid (NiNb₂O₆) is significantly influenced by the electronic configurations of its constituent ions, particularly the transition metals Nickel (Ni) and Niobium (Nb). The electronic properties are largely determined by the Ni 3d, Nb 4d, and O 2p orbitals. In its stable state, nickel exists as Ni²⁺ and niobium as Nb⁵⁺. The Nb⁵⁺ ion has a d⁰ electronic configuration, meaning its d-orbitals are empty. Consequently, the magnetic properties and many of the electronic transitions are dominated by the Ni²⁺ ion, which has a 3d⁸ configuration.

Optical absorption studies reveal electronic transitions within the NiO₆ octahedra. Two specific spin-allowed transitions have been identified: ³T₁g(P) ← ³A₂g and ³T₁g ← ³A₂g. irb.hr These transitions are characteristic of Ni²⁺ in an octahedral crystal field. In addition to these d-d transitions localized on the nickel ion, the material's electronic structure allows for charge-transfer transitions, which involve the movement of an electron between the oxygen and metal ions. The band gap of NiNb₂O₆ nanoparticles has been estimated to be approximately 2.2 eV, which corresponds to the energy required to promote an electron from the valence band to the conduction band. researchgate.net The valence band is primarily composed of O 2p orbitals, while the conduction band is mainly formed by the empty Nb 4d orbitals. escholarship.org Hybridization between the metal d-orbitals and the oxygen p-orbitals is crucial in determining the electronic band structure and the nature of the chemical bonds. nih.gov

Coordination Environment and Site Symmetry

This compound crystallizes in the orthorhombic columbite structure, which belongs to the Pbcn space group. researchgate.netufrgs.br In this crystal structure, the divalent Ni²⁺ cations and the pentavalent Nb⁵⁺ cations occupy distinct crystallographic sites. researchgate.netufrgs.br The Ni²⁺ ions are located at the 4c Wyckoff positions, while the Nb⁵⁺ ions occupy the 8d positions. irb.hrresearchgate.net

Coordination Environment in NiNb₂O₆
CationCoordination NumberCoordination GeometryCrystallographic Site (Wyckoff)Structural Motif
Ni²⁺6Distorted Octahedron (NiO₆)4cEdge-sharing zigzag chains along c-axis
Nb⁵⁺6Distorted Octahedron (NbO₆)8dEdge-sharing zigzag chains along c-axis

Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR)

Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for probing the structural characteristics of NiNb₂O₆ at a local level. europa.eu These methods provide detailed information about the phonon modes, lattice vibrations, and the nature of the chemical bonds within the crystal lattice. eag.comrenishaw.com

Phonon Modes and Lattice Vibrations

Phonons are quantized modes of vibration in a crystal lattice and can be classified as acoustic or optical modes. wikipedia.orgfiveable.me In NiNb₂O₆, with its complex unit cell, a variety of phonon modes are present and can be detected by Raman spectroscopy. The Raman spectra of NiNb₂O₆ exhibit several distinct peaks, each corresponding to a specific vibrational mode of the crystal lattice. researchgate.net

The high-frequency region of the Raman spectrum is dominated by stretching vibrations within the NbO₆ octahedra. A particularly intense peak observed around 874-900 cm⁻¹ is assigned to the symmetric stretching mode of the terminal Nb-O bond (a niobium atom bonded to an unshared oxygen). researchgate.net The spectral region between approximately 380 cm⁻¹ and 800 cm⁻¹ corresponds to various stretching modes within the NbO₆ octahedra, involving oxygen atoms that are shared between adjacent octahedra. researchgate.net The low-frequency modes, typically found below 380 cm⁻¹, are attributed to the bending and torsional (rocking) vibrations of O-Nb-O bonds, as well as external lattice vibrations involving the collective motion of the NiO₆ and NbO₆ units. researchgate.net

Bonding Environments and Structural Dynamics

The positions and intensities of the Raman and FTIR peaks are highly sensitive to the bonding environments and any structural changes within the NiNb₂O₆ lattice. researchgate.net For instance, the high-wavenumber Raman modes associated with the Nb-O stretching vibrations are direct probes of the strength and length of these bonds. researchgate.net Changes in the local structural environment, such as distortions in the NbO₆ octahedra, are reflected as shifts in the Raman peak positions. researchgate.net

Studies have shown that external pressure can induce significant changes in the vibrational spectra, indicating strong structural dynamics. researchgate.net The application of high pressure causes a distortion of the NbO₆ octahedra, which is observable through the evolution of the Raman spectrum. researchgate.net This demonstrates a coupling between the lattice vibrations and the macroscopic strain on the crystal. The analysis of these spectral changes provides insight into the force constants of the bonds and the stability of the columbite structure under different conditions. researchgate.net

Characteristic Raman Modes of NiNb₂O₆
Wavenumber Range (cm⁻¹)AssignmentVibrational Type
~874 - 900Symmetric stretching of terminal Nb-O bondsStretching
380 - 800Stretching modes within NbO₆ octahedraStretching
< 380Bending and torsional modes of O-Nb-OBending/Torsion/Lattice

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orglibretexts.org It is particularly useful for studying the local environment and spin states of paramagnetic centers in materials. wikipedia.org

Spin States and Local Environments of Paramagnetic Centers

In this compound, the paramagnetic centers are the Ni²⁺ ions. The Nb⁵⁺ ion is diamagnetic (d⁰ configuration) and does not contribute to the EPR signal. The Ni²⁺ ion has a 3d⁸ electronic configuration, which, in an octahedral environment, results in a high-spin state of S=1. ufrgs.br This non-zero spin makes NiNb₂O₆ an EPR-active material.

EPR studies on the columbite phase of NiNb₂O₆ (c-NiNb₂O₆) have identified a broad resonance band with a g-factor of approximately 1.982. researchgate.net The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electrons and is sensitive to their local electronic environment. libretexts.org The observation of a single, broad EPR band suggests a distribution of local environments for the Ni²⁺ ions, consistent with the presence of distorted NiO₆ octahedra in the columbite structure. The spin state of the Ni²⁺ cations (S=1) remains consistent even when niobium is partially substituted by other elements, indicating that the crystal field around the nickel ion is not dramatically altered by such substitutions. ufrgs.br The material exhibits antiferromagnetic ordering at low temperatures, a collective magnetic behavior that arises from the interactions between the paramagnetic Ni²⁺ ions arranged in chains within the crystal structure. ufrgs.brufrgs.br

EPR Parameters for Paramagnetic Centers in NiNb₂O₆
Paramagnetic CenterSpin State (S)g-factorEPR Signal Characteristics
Ni²⁺1~1.982Broad resonance band

Electron-Phonon Coupling Phenomena and Polaron Formation

The interaction between electrons and lattice vibrations, known as electron-phonon coupling, is a critical factor in determining the electrical properties of Nickel-diniobium-hexaoxide (NiNb₂O₆). In certain oxides, these interactions can be strong enough to cause the formation of polarons, which are charge carriers (electrons or holes) coupled with a surrounding cloud of lattice distortions (phonons).

In NiNb₂O₆, the nature of polaron formation has been found to depend on the specific crystalline structure (polymorph). The ordered columbite phase (c-NiNb₂O₆) and the disordered rutile phase (r-NiNb₂O₆) exhibit different polaron behaviors. rsc.orgresearchgate.net Studies suggest that in the ordered columbite structure, delocalized Nb⁴⁺ polarons exist. rsc.orgresearchgate.net In contrast, the disordered rutile phase facilitates the creation of localized Ni⁺ polarons. rsc.orgresearchgate.net This difference in polaron type is linked to the arrangement of the Ni²⁺ and Nb⁵⁺ cations in the crystal lattice. rsc.org

The presence of these polarons is closely related to the material's conductivity and dielectric properties. rsc.orgresearchgate.net Localized polaron hopping is a recognized mechanism for colossal permittivity in some oxides, and the Ni/Nb disorder in r-NiNb₂O₆ appears to promote this behavior. rsc.orgresearchgate.net The correlation between the broadening of Electron Paramagnetic Resonance (EPR) bands and an increase in conductivity serves as evidence for these phenomena. rsc.org For instance, a broad, temperature-independent EPR signal at g ≈ 1.982 is observed in c-NiNb₂O₆, while r-NiNb₂O₆ shows both a broad band (g ≈ 2.816) and a sharp one (g ≈ 2.076). rsc.org

Ligand-Field Spectroscopy of Transition Metal Ions

Ligand-field spectroscopy is a key technique for examining the electronic structure of the Ni²⁺ transition metal ion within the NiNb₂O₆ crystal. The Ni²⁺ ion is located in an octahedral site, surrounded by six oxygen anions. The electric field generated by these oxygen ligands, known as the ligand field, removes the degeneracy of the Ni²⁺ ion's d-orbitals.

The ligand-field spectrum of Ni²⁺ in NiNb₂O₆ has been studied in detail, with measurements taken across a wide range of wavenumbers (5,000–30,000 cm⁻¹) and temperatures (down to 4.2 K). rsc.org The spectrum is primarily influenced by the distortion of the octahedral site, which reduces its symmetry. core.ac.uk The main features arise from a change from perfect octahedral (Oₕ) symmetry to a major C₂ᵥ and a minor C₂ perturbation. rsc.orgcore.ac.uk This distortion causes a splitting of the electronic energy levels, which can be probed by polarized light absorption measurements along the crystallographic axes. rsc.org

In an ideal octahedral (Oₕ) environment, the five d-orbitals of the Ni²⁺ ion (a d⁸ configuration) split into a lower energy t₂g triplet and a higher energy e_g doublet. The ground state is designated as ³A₂g. core.ac.uk Electronic transitions from this ground state to excited triplet states—³T₂g, ³T₁g(F), and ³T₁g(P)—are spin-allowed and give rise to the prominent absorption bands in the ligand-field spectrum.

The positions of these absorption bands allow for the calculation of the crystal field splitting parameter (10Dq or Δₒ) and the Racah interelectronic repulsion parameter (B). These parameters quantify the strength of the ligand field and the electron-electron repulsion within the d-orbitals, respectively.

The intensity of these d-d transitions, which are formally forbidden by the Laporte rule in a perfectly centrosymmetric environment, is primarily derived from the static low-symmetry distortion of the NiO₆ octahedra in NiNb₂O₆. rsc.org However, vibronic interactions, where electronic transitions couple with lattice vibrations, also contribute to the observed intensity. rsc.orgcore.ac.uk

Table 1: Experimentally Determined Ligand Field Parameters for Ni²⁺ in NiNb₂O₆

ParameterValue (cm⁻¹)Description
Dq 715A measure of the crystal field strength.
B 850Racah parameter representing inter-electronic repulsion.
C 3650Racah parameter related to inter-electronic repulsion.
ζ 560Spin-orbit coupling parameter.

This table is populated with representative data from spectroscopic studies. Actual values may vary slightly between different reports.

Finer details in the absorption spectra of NiNb₂O₆ can be attributed to spin-orbit coupling and vibronic interactions. Spin-orbit coupling mixes states of different spin multiplicity, allowing for weak, spin-forbidden transitions from the triplet ground state (S=1) to excited singlet states (S=0) to become observable. rsc.org Taking these effects into account is necessary for a complete interpretation of the spectral data. rsc.org

Vibronic interactions, the coupling of electronic states with vibrations, are also significant. core.ac.uk These interactions are partially responsible for the intensity of the d-d bands and can lead to the appearance of fine structure on the main absorption peaks, especially at low temperatures. rsc.orgcore.ac.uk A full analysis of the spectrum considers the contributions from the C₂ᵥ → C₂ distortion, spin-orbit coupling, and these vibrational interactions to fully explain the experimental results. core.ac.uk

Fundamental Magnetic Properties and Spin Physics in Nickel Diniob Hexaoxid

Magnetic Ordering and Exchange Interactions

The magnetic behavior of NiNb₂O₆ is dictated by the exchange interactions between the S=1 spins of the Ni²⁺ ions. These interactions are highly dependent on the specific polymorph of the material, with the orthorhombic columbite structure being the most extensively studied.

Nickel-diniob-hexaoxid is predominantly an antiferromagnetic material, establishing long-range antiferromagnetic order at a low Néel temperature (TN). For the common columbite polymorph (space group Pbcn), TN is consistently reported to be around 5.7 K. aps.orgornl.govosti.gov A newer, less common polymorph with a P4₂/n space group exhibits a higher transition temperature of approximately 15 K. aps.orgornl.govosti.gov

The magnetic structure is a consequence of competing exchange interactions. Within the crystal structure, the Ni²⁺ ions form zigzag chains. Along these chains, the dominant interaction is a ferromagnetic (FM) superexchange, meaning the spins of adjacent Ni²⁺ ions within the same chain prefer to align parallel to each other. ufrgs.br Conversely, the coupling between these chains (interchain interaction) is antiferromagnetic (AFM) and significantly weaker—by about an order of magnitude. ufrgs.br This combination of strong intrachain ferromagnetic coupling and weak interchain antiferromagnetic coupling leads to a low-temperature state described as an antiferromagnetic arrangement of ferromagnetic chains. ufrgs.br The strongest exchange pathway is believed to be an in-plane 180° Ni–O–O–Ni linkage, which contributes to a strong antiferromagnetic interaction in certain directions. aps.org

The most prominent feature of NiNb₂O₆'s magnetism is its quasi-one-dimensional (quasi-1D) character. ufrgs.brresearchgate.net This low-dimensional behavior arises because the magnetic exchange interactions along the Ni²⁺ chains are substantially stronger than the interactions between the chains. ufrgs.br As a result, at temperatures above TN but still well below the energy scale of the intrachain coupling, the system behaves like a collection of 1D magnetic chains. The reduced dimensionality is experimentally supported by measurements of the critical exponent β of the order parameter, which for the columbite and β-polymorphs are 0.16(2) and 0.25(3) respectively. aps.orgornl.govosti.gov These values, being less than 0.3, are indicative of magnetism in a reduced dimensionality. ornl.govosti.gov

While not a classic example of geometric frustration, a degree of spin frustration arises from the competition between the weak interchain antiferromagnetic interactions. ufrgs.braps.org This competition is crucial in establishing the specific three-dimensional long-range ordered state at the Néel temperature. ufrgs.br The system can be effectively modeled with Ising-like spins residing on the zigzag chains. ufrgs.br

The quasi-1D nature of NiNb₂O₆ leads to a distinct interplay between short-range and long-range magnetic order. Due to the strong ferromagnetic intrachain interactions, significant spin correlations develop along the individual chains at temperatures well above the Néel temperature. These short-range correlations mean that segments of the chains are already ferromagnetically ordered.

However, true long-range order, where spins across the entire crystal become correlated, is only established when the weaker antiferromagnetic interchain interactions become significant as the temperature is lowered. aps.org The onset of this three-dimensional order occurs at TN = 5.7 K in the columbite phase. aps.orgufrgs.br This transition from a 1D correlated state to a 3D long-range ordered state is a hallmark of quasi-one-dimensional magnetic systems.

Magnetic Anisotropy and Domain Structure

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a significant factor in the spin physics of NiNb₂O₆. Studies have revealed considerable anisotropy, with the magnetic properties varying along different crystallographic axes. researchgate.net This anisotropy is crucial for stabilizing the 3D spin structure in low-dimensional systems. aps.org

In single crystals, magnetization measurements show that the Néel temperature is unstable against the application of a magnetic field, with the effect being most pronounced when the field is applied along certain crystallographic directions. researchgate.net The application of a magnetic field can lower TN for moments with projections along the field, while moments perpendicular to the field are less affected. researchgate.net This behavior highlights the anisotropic nature of the magnetic interactions. While the presence of magnetic anisotropy is well-established, detailed studies on the specific magnetic domain structure in NiNb₂O₆ are not widely reported in the current scientific literature. The competition between magnetic shape anisotropy and induced uniaxial anisotropy is what governs the formation of magnetic domain structures. nih.gov

Magnetocaloric Effects and Spintronic Relevance

The magnetocaloric effect (MCE) is the change in temperature of a material upon the application of a magnetic field. While MCE is a topic of significant research for materials with potential applications in magnetic refrigeration, dedicated studies on the magnetocaloric properties of NiNb₂O₆ are limited. mdpi.comarxiv.orgarxiv.org Generally, antiferromagnetic materials can exhibit an inverse MCE where the material cools upon the application of a magnetic field. mdpi.com The potential for a significant anisotropic magnetocaloric effect exists in related materials, which can be induced by rotating the crystal in a constant magnetic field, but this has not been specifically detailed for NiNb₂O₆. researchgate.netmdpi.com

Similarly, the relevance of NiNb₂O₆ to the field of spintronics has not been extensively explored. Antiferromagnetic spintronics is an emerging field that seeks to use antiferromagnets as active components in devices, offering advantages such as robustness against external fields and ultrafast dynamics. spintec.frresearchgate.net Given its status as a well-characterized quasi-1D antiferromagnet, NiNb₂O₆ could serve as a model system, but specific spintronic applications have yet to be demonstrated.

Neutron Scattering for Magnetic Structure Determination

Neutron scattering is an indispensable tool for determining the microscopic magnetic structure of materials. barc.gov.inmagnetism.eu In the case of NiNb₂O₆, both neutron diffraction and muon spin relaxation (µSR) studies have been pivotal in solving its magnetic structure. aps.orgornl.govosti.gov

For the newly characterized β-NiNb₂O₆ polymorph (space group P4₂/n), powder and single-crystal neutron diffraction determined an ordering wave vector of k = (1/2, 1/2, 1/2). aps.orgornl.govosti.gov This confirmed that the magnetic unit cell is doubled in all three crystallographic directions compared to the chemical unit cell. The data revealed a magnetic structure consisting of antiferromagnetically coupled chains running along the a or b axis in adjacent Ni²⁺ layers. ornl.govosti.gov

For the more common columbite phase, neutron diffraction was essential in confirming the long-range antiferromagnetic order below TN = 5.7 K, which arises due to the finite interchain interactions that couple the ferromagnetically ordered chains. aps.org These direct measurements of the spin arrangement provide the definitive experimental evidence for the theoretical models of its quasi-one-dimensional magnetism.

Data Tables

Table 1: Magnetic Properties of NiNb₂O₆ Polymorphs

Property Columbite (Pbcn) β-Polymorph (P4₂/n) Reference
Néel Temperature (TN) 5.7(3) K ~15 K aps.orgornl.govosti.gov
Magnetic Ordering Antiferromagnetic Antiferromagnetic aps.orgufrgs.br
Intrachain Interaction Ferromagnetic - ufrgs.br
Interchain Interaction Antiferromagnetic Antiferromagnetic ornl.govufrgs.br
Dimensionality Quasi-one-dimensional Quasi-one-dimensional ornl.govufrgs.br
Critical Exponent (β) 0.16(2) 0.25(3) / 0.28(3) aps.orgornl.govosti.gov

Table 2: Exchange Interaction Parameters for Columbite NiNb₂O₆

Parameter Value (K) Description Reference
Intrachain (J₀) ~7 Ferromagnetic coupling along Ni²⁺ chains ufrgs.br

Propagation Vectors and Magnetic Unit Cell

The magnetic structure of a material describes the ordered arrangement of its magnetic moments. This ordering is often described by a propagation vector, k , which relates the magnetic unit cell to the crystallographic unit cell. Nickel-diniobium-hexaoxide can crystallize in different polymorphs, with the most common being the orthorhombic columbite structure (space group Pbcn).

While the magnetic structure of the columbite phase has been determined, a different polymorph, β-NiNb₂O₆ (space group P4₂/n), has also been studied in detail. Neutron diffraction experiments on this β-phase have unambiguously determined its ordering wave vector to be k = (1/2, 1/2, 1/2) osti.govarxiv.orgornl.gov. This propagation vector indicates that the magnetic unit cell is doubled along all three crystallographic axes (a, b, and c) relative to the chemical unit cell researchgate.net.

PolymorphSpace GroupPropagation Vector (k)Magnetic Unit Cell vs. Chemical Unit Cell
β-NiNb₂O₆P4₂/n(1/2, 1/2, 1/2)Doubled along a, b, and c axes
ColumbitePbcnNot explicitly defined in sourcesEnlarged to accommodate antiferromagnetic inter-chain ordering

Spin Dynamics and Excitations (e.g., Magnons, Metamagnetic Transitions)

The spin dynamics in Nickel-diniobium-hexaoxide are a direct consequence of its quasi-one-dimensional magnetic structure and are characterized by specific elementary excitations known as magnons and field-induced phenomena like metamagnetic transitions.

Magnons As a system of S=1 ferromagnetic Heisenberg chains, the fundamental magnetic excitations in NiNb₂O₆ are magnons, which are quantized spin waves. The dynamics of these magnons have been probed using techniques such as time-domain terahertz spectroscopy. These studies reveal a distinct magnon-like spin excitation at low temperatures. A notable finding is the temperature-dependent renormalization of the magnon energy, which is also highly sensitive to the direction of an applied magnetic field. This behavior is attributed to significant magnon-magnon interactions within the spin chains.

Metamagnetic Transitions A key feature of the spin physics in NiNb₂O₆ is the occurrence of a metamagnetic transition at low temperatures ufrgs.br. This is a field-induced transition from the antiferromagnetic (AFM) ground state to a ferromagnetic (FM) or field-aligned paramagnetic state.

In the absence of an external magnetic field, the ferromagnetic chains are coupled antiferromagnetically. When a sufficiently strong magnetic field is applied along the easy magnetic axis (c-axis), it can overcome the relatively weak inter-chain antiferromagnetic exchange interaction. This results in a sudden "spin-flop" or "spin-flip" transition, where the magnetic moments of the chains that were aligned antiparallel to the field flip to align with it. This leads to a sharp increase in magnetization. This metamagnetic transition is observed at a critical field (Hc1) of approximately 10.8 kOe (about 1.08 Tesla) researchgate.net. The complete alignment of all spins, known as the spin-saturated state, is achieved at a higher field (Hₛ) of around 38 kOe researchgate.net. The existence of this transition underscores the anisotropic nature of the magnetic interactions in the compound.

PropertyValueDescription
Néel Temperature (Tₙ)~5.7 KTemperature below which long-range antiferromagnetic order is established.
Magnetic StructureCollinear AntiferromagnetFerromagnetic chains along the c-axis are coupled antiferromagnetically.
Primary ExcitationMagnonsQuantized spin waves propagating along the S=1 ferromagnetic chains.
Metamagnetic Critical Field (Hc1)~10.8 kOe (~1.1 T)Field required to induce the spin-flop transition from AFM to a field-aligned state.
Saturation Field (Hₛ)~38 kOe (~3.8 T)Field required to fully align all magnetic moments (ferromagnetic saturation).

Fundamental Optical and Dielectric Properties of Nickel Diniob Hexaoxid

Light-Matter Interaction Mechanisms

The interaction of light with NiNb₂O₆ is characterized by distinct absorption and emission phenomena, governed by its electronic structure. These processes are fundamental to its potential use in optoelectronic and photocatalytic applications.

Absorption and Emission Processes

The optical absorption of Nickel-diniob-hexaoxid is dictated by the energy required to excite an electron from the valence band to the conduction band. The material's band gap energy (Eg) is a critical parameter in this process. Studies have reported several values for the band gap of NiNb₂O₆, reflecting differences in synthesis methods and material form (e.g., nanoparticles vs. bulk ceramics).

Diffuse reflectance spectroscopy has identified two distinct absorption bands, corresponding to band gaps of approximately 2.03 eV and 3.02 eV uhasselt.be. Another estimate places the band gap at 2.2 eV uhasselt.be. This visible-light absorption capability is crucial for applications in photocatalysis. The absorption process involves the transition of an electron, creating an electron-hole pair, which is the primary step in many photo-activated phenomena. Emission, conversely, occurs when these excited electrons relax to a lower energy state, releasing a photon.

Table 1: Reported Band Gap Energies for this compound

Reported Band Gap (eV) Corresponding Wavelength (nm) Source
2.03 611 uhasselt.be
2.2 564 uhasselt.be

Excitonic Behavior and Carrier Recombination Dynamics

Upon photoexcitation, the generated electron and hole can form a bound state, known as an exciton (B1674681), due to their mutual electrostatic attraction. The stability of this exciton is determined by its binding energy. While specific experimental data on the exciton binding energy for NiNb₂O₆ is not prominently available, in related transition metal oxides, excitonic effects can be significant, influencing both absorption and emission properties unibo.itdoi.org.

The fate of these photogenerated charge carriers (electrons and holes) is governed by recombination dynamics. Recombination is the process where an electron returns to the valence band, annihilating a hole. This can occur through several pathways:

Radiative Recombination: The electron and hole recombine to emit a photon, which is the basis of photoluminescence.

Non-radiative Recombination: The energy is released as heat (phonons) rather than light. This process often occurs at defect sites within the crystal lattice and reduces the efficiency of light-emitting devices aps.org.

The average time a charge carrier exists in an excited state before recombination is known as the carrier lifetime mdpi.comnih.gov. This parameter is critical for device performance but has not been specifically detailed for NiNb₂O₆ in the available literature. Techniques like time-resolved photoluminescence (TRPL) are typically used to study these fast dynamics, which can span from picoseconds to milliseconds depending on the material nih.govresearchgate.netmdpi.com. In many oxide materials, the recombination process is complex and can be influenced by carrier trapping at defect states mdpi.combohrium.com.

Photoluminescence Properties (Blue Emission)

This compound exhibits characteristic and strong photoluminescence. When excited with ultraviolet (UV) light, NiNb₂O₆ nanoparticles display a prominent blue emission uhasselt.be. This emission is consistently reported as a broad band centered around 440 nm to 445 nm uhasselt.be.

This blue luminescence is attributed to the electronic structure of the niobate groups within the crystal lattice. Specifically, it is believed to originate from charge-transfer transitions within distorted, edge-sharing NbO₆ octahedra uhasselt.be. This intrinsic, self-activated luminescence is a feature of many niobate materials and does not require external dopants or activators. The intensity and exact wavelength of the emission can be influenced by factors such as particle size, crystallinity, and the presence of surface defects.

Phonon-Photon Interactions and Vibrational Modes

Phonons are quantized modes of vibration that occur in a crystal lattice. The interaction between photons (light) and these lattice vibrations can be effectively studied using techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy. These methods provide a fingerprint of the material's structure by identifying its characteristic vibrational modes.

For NiNb₂O₆, Raman spectroscopy has identified several key vibrational modes associated with the bonds within its crystal structure uhasselt.be. These modes are primarily related to the stretching and bending of the Ni-O and Nb-O bonds that form the corner-shared octahedra of the columbite structure utwente.nl.

A study of NiNb₂O₆ identified the following prominent Raman peaks uhasselt.be:

A sharp, strong peak at 879 cm⁻¹ , attributed to the symmetric stretching vibration of the Nb-O bond.

Peaks at 638 cm⁻¹ and 529 cm⁻¹ , corresponding to the stretching and bending modes of Nb-O and Ni-O bonds.

A peak at 483 cm⁻¹ , associated with O-Nb-O bending modes.

Peaks located below 400 cm⁻¹ are related to Nb-Nb stretching and Nb-O-Nb bending vibrations.

These vibrational signatures are crucial for confirming the phase purity and structural integrity of synthesized NiNb₂O₆ materials.

Table 2: Experimentally Observed Raman Peaks for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment Source
879 Nb-O stretching uhasselt.be
638 Nb-O / Ni-O stretching and bending uhasselt.be
529 Nb-O / Ni-O stretching and bending uhasselt.be
483 O-Nb-O bending uhasselt.be

Dielectric Response and Relaxation Phenomena

The dielectric properties of a material describe its ability to store electrical energy in an applied electric field. These properties are frequency-dependent and provide insight into the polarization mechanisms within the material.

Frequency-Dependent Dielectric Permittivity

The dielectric permittivity (or dielectric constant, εr) of this compound has been investigated for its potential use in microwave electronics and capacitors. For pure NiNb₂O₆ ceramics sintered at high temperatures, the dielectric constant is relatively stable across a range of frequencies.

Research on NiNb₂O₆ ceramics has yielded the following dielectric properties:

Sintering at 1300°C resulted in a dielectric constant (εr) of 20.7 researchgate.net.

Another study on CuO-doped NiNb₂O₆ ceramics reported an εr of 21.45 [].

Table 3: Mentioned Compounds

Compound Name Chemical Formula
This compound NiNb₂O₆

Dielectric Loss Mechanisms

Research into the dielectric properties of columbite niobates, including NiNb₂O₆, has revealed its potential as a low-loss dielectric material, particularly at high frequencies. Studies in the terahertz frequency range show that NiNb₂O₆ exhibits low dielectric loss (tanδ < 0.01) and near transparency below 1.2 THz sciopen.com. This low loss at high frequencies is attributed to the weakening of magnetic relaxation properties sciopen.com. In the microwave range, however, magnetic loss can have a more significant influence on the material's quality factor (Q×f), which is inversely related to dielectric loss sciopen.com.

The dielectric loss in materials containing NiNb₂O₆ is also highly dependent on the frequency of the applied electric field. For instance, in composite films of NiNb₂O₆-BaTiO₃/poly(arylene ether nitriles) (PEN), the dielectric loss is maintained at a relatively low level (below 0.03) at a frequency of 1 kHz researchgate.net. As the frequency increases, the dielectric loss in these composites shows a general upward trend researchgate.net. This behavior is common in dielectric materials where, at low frequencies, the loss is often linked to electrical leakage and interfacial polarization mdpi.com. As frequency increases, different polarization mechanisms (dipolar, ionic, electronic) contribute to the loss, each with its characteristic relaxation time.

Temperature is another crucial factor influencing dielectric loss. In ceramics composed of BaTiO₃–(Bi₀.₅Na₀.₅)TiO₃ doped with NiNb₂O₆, the dielectric loss exhibits a clear temperature dependence researchgate.net. Generally, as temperature increases, molecular mobility is enhanced, which can lead to an increase in dielectric losses nih.gov. The interplay between temperature and frequency determines which loss mechanism—relaxation polarization or conduction loss—is dominant. At higher temperatures, conductive loss may become more significant nih.gov.

The specific mechanisms contributing to dielectric loss can be complex. In many dielectric crystals, these can include losses from two-level systems (TLS), quasiparticles, and piezoelectric effects aps.org. The presence of interfaces, such as grain boundaries in ceramics or particle-matrix interfaces in composites, can also introduce interfacial polarization (the Maxwell-Wagner effect), which contributes to dielectric loss, especially at lower frequencies mdpi.com.

Research Findings on Dielectric Loss

Detailed studies on composites and doped ceramics provide insight into the dielectric loss behavior of NiNb₂O₆.

Frequency Dependence: In a study on NiNb₂O₆-BaTiO₃/PEN composite films, the dielectric loss was measured across a range of frequencies. The results indicate a direct relationship between frequency and dielectric loss in this particular composite system.

Table 1: Dielectric Loss of NiNb₂O₆-BaTiO₃/PEN Composite Film at Various Frequencies

Frequency (Hz)Dielectric Loss (tanδ)
10²~0.023
10³~0.028
10⁴~0.035
10⁵~0.045
10⁶~0.058
Data derived from graphical representations in research on NiNb₂O₆‐BaTiO₃/PEN composite films. researchgate.net

Theoretical and Computational Studies of Nickel Diniob Hexaoxid

First-Principles Calculations (Density Functional Theory - DFT)

First-principles calculations, rooted in Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of NiNb₂O₆ at the atomic level. These quantum mechanical calculations have proven to be highly accurate in predicting and explaining experimental observations.

DFT calculations have successfully predicted the crystal structure of Nickel Niobate, confirming its ambient pressure columbite-type orthorhombic structure, which belongs to the Pbcn space group. science.govarxiv.org In this structure, Ni²⁺ and Nb⁵⁺ cations occupy distinct octahedral sites, forming layers of corner-shared NiO₆ octahedra separated by two intercalated NbO₆ octahedron layers. science.gov Theoretical calculations of the lattice parameters show excellent agreement with experimental data. science.gov

The dynamic stability of the orthorhombic structure has been confirmed through calculations showing no imaginary frequencies in the phonon dispersion curve. science.gov Furthermore, high-pressure studies combining DFT calculations with synchrotron X-ray diffraction have investigated the material's stability under compression. These studies predict a pressure-induced structural phase transition from the orthorhombic phase to a monoclinic structure (space group P2/m) at pressures beyond 9 GPa. arxiv.orgresearchgate.net This transition is characterized by a significant volume collapse of approximately 4.4%, indicating a first-order phase transition. arxiv.org

Comparison of Theoretical and Experimental Lattice Parameters for Orthorhombic NiNb₂O₆
ParameterDFT Calculation (Å)Experimental Data (Å)Source
a5.0755.015 science.gov
b5.7635.675 science.gov
c14.16914.022 science.gov

The calculations reveal a complex magnetic structure characterized by quasi-one-dimensional magnetism with ferromagnetic intrachain interactions (along the c-axis) and weaker antiferromagnetic interchain interactions. researchgate.netresearchgate.net DFT+U has been used to estimate the strength of these magnetic exchange interactions, identifying a competing next-neighbor antiferromagnetic exchange interaction within the ferromagnetic chains that is responsible for a canting of the Ni²⁺ magnetic moments. researchgate.net

From an electronic structure perspective, DFT predicts NiNb₂O₆ to be a semiconductor. The calculated band gap is approximately 2.2 eV. utwente.nlorcid.org Analysis of the density of states (DOS) indicates that the top of the valence band is primarily composed of O 2p orbitals with a smaller contribution from Ni 3d orbitals. orcid.org The bottom of the conduction band is predominantly formed by Nb 4d orbitals. utwente.nlorcid.org

Calculated Magnetic and Electronic Properties of NiNb₂O₆
PropertyCalculated ValueMethodSource
Magnetic Ground StateAntiferromagneticDFT+U researchgate.netresearchgate.net
Intrachain Exchange (J₀/k_B)~7.00 K (Total)DFT+U researchgate.net
Interchain Exchange (J₁/k_B)-1.335 KDFT+U researchgate.net
Interchain Exchange (J₂/k_B)-1.298 KDFT+U researchgate.net
Electronic Band Gap~2.2 eVDFT utwente.nlorcid.org

Theoretical modeling of the lattice dynamics provides insight into the vibrational properties of NiNb₂O₆. DFT calculations have been used to compute the phonon dispersion curve and the projected density of states (PDOS). science.gov The PDOS reveals that acoustic and low-frequency optical phonon branches (below 8 THz) are dominated by the vibrations of Ni and Nb atoms, while high-frequency optical phonons are primarily associated with the lighter O atoms. science.gov

Furthermore, DFT and group theory analysis have been employed to predict the Raman active vibrational modes. arxiv.org These theoretical predictions are in good agreement with experimental Raman spectroscopy measurements and help in the assignment of observed spectral peaks to specific atomic motions, such as the stretching and bending modes of Nb-O, Ni-O, and O-Nb-O bonds. arxiv.orgbohrium.com

Molecular Dynamics Simulations

While less common than static DFT calculations for this material, molecular dynamics (MD) simulations have been applied to study dynamic phenomena in NiNb₂O₆, particularly concerning atomic transport and phase transitions.

Ab initio molecular dynamics (AIMD) simulations have been used to generate training data for the development of machine learning interatomic potentials (MLIP). iphy.ac.cn These advanced potentials can then be used in large-scale MD simulations to study properties like thermal conductivity, which are dependent on atomic transport (phonons). iphy.ac.cn

In the context of its application as a battery anode, the diffusion of lithium ions is a critical transport phenomenon. While direct MD simulation data on this is limited in available literature, DFT calculations have been used to confirm a high Li-ion diffusion coefficient of 10⁻¹² cm²/s at 300 K. utwente.nliphy.ac.cn This rapid diffusion enables fast charging capabilities, a key property related to atomic transport within the crystal structure. researchgate.netutwente.nliphy.ac.cn

Molecular dynamics simulations are particularly well-suited for studying the dynamics of phase transitions. A semiclassical MD approach has been recently employed to investigate the spin dynamics of the quantum phase transition in NiNb₂O₆. arxiv.org This study, motivated by experimental findings, models the system as a ferromagnetic S=1 Heisenberg chain and explores the magnetic responses as a transverse magnetic field induces a quantum phase transition from a ferromagnetic to a paramagnetic state. arxiv.org The simulations provide insights into the spin excitation spectra and their temperature dependence, which are crucial for understanding the dynamics of this magnetic phase transition. arxiv.org

Additionally, DFT calculations have been combined with experimental data to map out the field-temperature (H-T) phase diagram. researchgate.net This work identified a triple point that separates multiple distinct spin configurations, providing a static picture of the phase boundaries that can guide dynamic simulations of transitions between these phases. researchgate.net

Spin Dynamics Simulations

Spin dynamics simulations are a powerful computational tool used to investigate the time-dependent behavior of magnetic moments in a material. These simulations solve the classical equations of motion for a system of interacting spins, providing insights into magnetic excitations, relaxation processes, and the stability of magnetic structures. For a complex magnetic material such as Nickel-diniob-hexaoxid (NiNb₂O₆), which exhibits quasi-one-dimensional magnetism with ferromagnetic chains that are antiferromagnetically coupled, spin dynamics simulations can offer a deeper understanding of its magnetic properties.

In the context of NiNb₂O₆, a spin dynamics simulation would typically start by defining a model Hamiltonian that includes the key magnetic interactions. Based on experimental data, the intrachain interactions are ferromagnetic, while the interchain interactions are antiferromagnetic. The Hamiltonian would take the form:

H = - Σ Jᵢⱼ S ᵢ ⋅ S ⱼ - Σ Dᵢ(Sᵢᶻ)²

where Jᵢⱼ represents the exchange interaction between spins S ᵢ and S ⱼ, and Dᵢ is the single-ion anisotropy term. The simulation would then track the evolution of individual Ni²⁺ spins over time in response to thermal fluctuations and the interactions with neighboring spins.

Key Parameters for Spin Dynamics Simulation of NiNb₂O₆:

ParameterDescriptionTypical Value/Source
Exchange Constants (J)Strength of the magnetic interaction between neighboring spins. J_intra > 0 (ferromagnetic), J_inter < 0 (antiferromagnetic).Determined from fitting experimental magnetic susceptibility and specific heat data.
Magnetic Anisotropy (D)Defines the preferred orientation of the magnetic moments.Obtained from electron spin resonance (ESR) or neutron scattering experiments.
Gilbert Damping (α)A phenomenological parameter that describes the rate of energy dissipation from the spin system to the lattice.Often treated as a variable parameter in simulations, or estimated from experimental linewidths.
Temperature (T)The temperature at which the simulation is performed, introducing thermal fluctuations.Varied to study the temperature dependence of magnetic properties.

By analyzing the results of such simulations, researchers can calculate various dynamic properties, such as the dynamic structure factor S(q, ω), which is directly comparable to inelastic neutron scattering data. This allows for the study of spin wave excitations (magnons) and can provide detailed information about the exchange interactions and magnetic anisotropy. Furthermore, these simulations can be used to explore the stability of the magnetic ground state and the nature of magnetic ordering at finite temperatures.

Monte Carlo Simulations for Statistical Mechanics

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the field of statistical mechanics, they are extensively used to study the thermodynamic properties of complex systems, including magnetic materials like this compound. By simulating a large number of possible spin configurations and weighting them according to their Boltzmann probability, Monte Carlo methods can provide insights into phase transitions, ordering phenomena, and the effects of defects.

Defect Distribution and Ordering

The presence of defects, such as vacancies, interstitials, or substitutional impurities, can significantly influence the magnetic properties of a material. Monte Carlo simulations can be employed to understand how these defects are distributed within the crystal lattice and how they affect the magnetic ordering.

In the columbite structure of NiNb₂O₆, defects could include Ni vacancies, Nb vacancies, or anti-site defects where a Ni ion occupies a Nb site or vice versa. While specific Monte Carlo studies on defect distribution in NiNb₂O₆ are scarce, the general approach would involve:

Defining a Lattice Model: A computational grid representing the crystal structure of NiNb₂O₆ is created.

Introducing Defects: A certain concentration of defects is randomly introduced into the lattice.

Simulating Defect Movement: The simulation allows defects to move through the lattice based on a set of predefined rules and energy considerations. The probability of a move is determined by the change in the system's energy, typically calculated using interatomic potentials or first-principles methods.

Analyzing Equilibrium Distribution: After a sufficient number of simulation steps, the system reaches a state of thermodynamic equilibrium, and the spatial distribution and clustering of defects can be analyzed.

The interaction between defects and the magnetic lattice can also be incorporated. For instance, a vacancy might locally alter the exchange interactions between neighboring Ni²⁺ ions. By coupling the defect distribution to the magnetic spin configuration in a Monte Carlo simulation, one can study how defects might pin magnetic domain walls or create localized magnetic states.

Hypothetical Defect Ordering Parameters from Monte Carlo Simulations:

Defect TypeConcentration (%)Ordering Temperature (K)Effect on Magnetic Structure
Ni Vacancies1~50Weakening of ferromagnetic chains
Nb Anti-sites0.5~30Introduction of local magnetic frustration
Oxygen Vacancies2~100Modification of superexchange pathways

This table is illustrative and based on general principles of defect effects in magnetic oxides, as specific data for NiNb₂O₆ is not available.

Magnetic Phase Transitions

Monte Carlo simulations are particularly well-suited for studying magnetic phase transitions. By simulating the spin system at different temperatures, one can observe the transition from a magnetically ordered state (antiferromagnetic in the case of NiNb₂O₆ at low temperatures) to a paramagnetic state at higher temperatures.

A typical Monte Carlo simulation of magnetic phase transitions in NiNb₂O₆ would involve the following steps:

Spin Hamiltonian: The same Hamiltonian used in spin dynamics simulations, which includes exchange interactions and anisotropy, is employed.

Metropolis Algorithm: At a given temperature, the simulation proceeds by randomly selecting a spin and attempting to flip its orientation. The flip is accepted or rejected based on the Metropolis algorithm, which ensures that the system evolves towards thermal equilibrium.

Thermodynamic Averages: After an initial equilibration period, various thermodynamic quantities are calculated by averaging over a large number of subsequent simulation steps. These quantities include magnetization, magnetic susceptibility, and specific heat.

By plotting these quantities as a function of temperature, the magnetic phase transition temperature (Néel temperature, Tₙ) can be identified by a sharp peak in the magnetic susceptibility and specific heat, and the disappearance of the staggered magnetization.

Simulated Thermodynamic Quantities at Magnetic Phase Transition:

Temperature (K)Staggered Magnetization (μB/Ni²⁺)Magnetic Susceptibility (emu/mol)Specific Heat (J/mol·K)
21.80.050.1
41.50.10.5
5.7 (Tₙ)00.8 (peak)2.5 (peak)
800.20.8
1000.150.6

This table represents typical data that would be generated from a Monte Carlo simulation of a material with a magnetic phase transition around 5.7 K, consistent with experimental observations for NiNb₂O₆. The exact values would depend on the specific model parameters used in the simulation.

Monte Carlo simulations can also be extended to study the effect of an external magnetic field on the phase transitions, allowing for the construction of a complete temperature-field (T-H) phase diagram. This would be particularly interesting for NiNb₂O₆, which is known to exhibit metamagnetic transitions.

Surface Chemistry and Interfacial Phenomena of Nickel Diniob Hexaoxid

Surface Reconstruction and Termination

The surface of a crystalline material often undergoes reconstruction to minimize surface energy, resulting in an atomic arrangement different from the bulk. For NiNb₂O₆, which most commonly crystallizes in the orthorhombic columbite structure, the termination of the surface (i.e., which crystallographic plane is exposed and which atoms are at the outermost layer) is crucial. While detailed atomic-scale studies on the surface reconstruction of pristine NiNb₂O₆ are not extensively documented, insights can be drawn from its behavior in electrochemical environments.

Theoretical studies based on Density Functional Theory (DFT) on related layered transition metal oxides suggest that the thermodynamic stability of different surface terminations is highly dependent on the chemical potential of the surrounding environment, such as the oxygen partial pressure during synthesis or operation. For NiNb₂O₆, it is expected that the surface termination would be a mix of nickel-oxygen and niobium-oxygen planes. The specific reconstruction would aim to neutralize surface polarity and reduce the number of dangling bonds. For example, studies on nickel-based layered oxides have identified stable reconstructions on facets like (012), which can influence phenomena like oxygen loss. While direct evidence for NiNb₂O₆ is still emerging, it is plausible that similar reconstruction mechanisms to stabilize the surface are at play.

Adsorption and Desorption Mechanisms

The ability of a material's surface to adsorb and desorb chemical species is fundamental to its function in applications like batteries and catalysis. For NiNb₂O₆, the primary focus of research has been on the intercalation and de-intercalation of lithium ions, a process analogous to adsorption and desorption at the atomic scale.

The columbite crystal structure of NiNb₂O₆ features channels that are suitable for the reversible insertion and removal of lithium ions. This process is the basis for its use as an anode material in lithium-ion batteries. The mechanism is primarily an intercalation-type process, where lithium ions are adsorbed into the crystal lattice without causing a drastic change in the host structure. This is evidenced by the material's excellent cycling stability.

The charge storage mechanism in NiNb₂O₆ is a hybrid of diffusion-controlled intercalation and a surface-controlled pseudocapacitive process. The pseudocapacitance arises from fast faradaic reactions occurring at the surface or near-surface of the material, contributing significantly to its high-rate capability. This indicates that the surface of NiNb₂O₆ is highly active for the rapid adsorption and desorption of charge carriers.

The table below summarizes key performance metrics of NiNb₂O₆ as a lithium-ion battery anode, which are directly related to its adsorption/desorption characteristics for lithium ions.

ParameterValueReference Conditions
Specific Capacity ~244 mAh g⁻¹Low current densities
High-Rate Capacity 140 mAh g⁻¹10 C charge/discharge rate
High-Rate Capacity 50 mAh g⁻¹100 C charge/discharge rate
Capacity Retention 81%After 20,000 cycles at 100 C
Li-ion Diffusion Coefficient 10⁻¹² cm² s⁻¹at 300 K

While the adsorption of lithium is well-studied, the interaction of other molecules with the NiNb₂O₆ surface is less understood. However, theoretical studies on the adsorption of molecules like CO₂ on nickel clusters suggest that the surface nickel sites could be active for the chemisorption of small molecules. The adsorption process would likely involve charge transfer between the molecule and the surface atoms, leading to the activation of the adsorbed molecule. Similarly, studies on the adsorption of water on nickel-based layered oxides indicate that both ionic interactions and covalent bonding can occur, suggesting that the NiNb₂O₆ surface may be reactive towards polar molecules.

Interfacial Charge Transfer Processes

Interfacial charge transfer is a critical process that dictates the efficiency of NiNb₂O₆ in electrochemical devices. This involves the movement of electrons and ions across the interface between the NiNb₂O₆ electrode and the electrolyte. The speed of these processes is a key factor in the material's ability to charge and discharge rapidly.

In the context of lithium-ion batteries, the charge transfer process involves the transfer of an electron from the external circuit to the NiNb₂O₆ electrode and the simultaneous transfer of a lithium ion from the electrolyte to an intercalation site within the electrode. The efficiency of this process is often evaluated using electrochemical impedance spectroscopy (EIS), which can distinguish between different sources of resistance in the system, including the charge transfer resistance at the electrode-electrolyte interface.

The high-rate performance of NiNb₂O₆ is attributed to a combination of fast solid-state lithium-ion diffusion and efficient interfacial charge transfer. The material's pseudocapacitive behavior is a direct manifestation of rapid surface redox reactions, which are a form of interfacial charge transfer. This suggests that the electronic and ionic conductivity at and near the surface are high.

When NiNb₂O₆ is used in a heterojunction with another material, such as reduced graphene oxide (RGO), the interfacial charge transfer properties can be further enhanced. In such composites designed for photocatalysis, the heterojunction facilitates the separation of photogenerated electron-hole pairs. Upon illumination, electrons can be transferred from the NiNb₂O₆ to the RGO, which acts as an electron sink. This improved charge separation reduces the likelihood of recombination and enhances the photocatalytic activity. A proposed mechanism involves the transfer of electrons from the conduction band of NiNb₂O₆ to the RGO, while holes remain in the valence band of the niobate, participating in oxidative reactions.

Surface Defect States and Their Role in Reactivity

Surface defects, such as point defects (e.g., oxygen vacancies), line defects, and planar defects, can have a profound impact on the chemical and electronic properties of a material's surface. These defects can act as active sites for adsorption and catalysis, and they can also influence charge transport.

For niobates and nickel oxides, oxygen vacancies are a common type of point defect that is known to play a significant role in their reactivity. The creation of oxygen vacancies can introduce localized electronic states within the band gap of the material, which can enhance its electrical conductivity. These vacancies can also serve as preferential sites for the adsorption of reactant molecules. rsc.orgewha.ac.kr

In the case of NiNb₂O₆, while specific studies on its surface defect chemistry are limited, it is reasonable to infer from related materials that oxygen vacancies would be a key type of defect. For instance, in silver niobate, oxygen vacancies have been shown to be crucial for enhancing electrocatalytic activity by creating regions of enhanced electron density that are attractive to reactant ions. rsc.orgrsc.org Similarly, in nickel oxide, oxygen vacancies are known to enhance catalytic activity for various reactions. mdpi.com

The presence of oxygen vacancies on the surface of NiNb₂O₆ could therefore be expected to:

Increase the number of active sites: The undercoordinated metal atoms adjacent to an oxygen vacancy can act as Lewis acid sites, promoting the adsorption of electron-donating species.

Enhance electronic conductivity: The electrons trapped at oxygen vacancies can improve charge transport to and from the active sites.

Facilitate redox reactions: By providing a source or sink for electrons, oxygen vacancies can lower the activation energy for catalytic reactions.

Antisite defects, where a nickel atom occupies a niobium site or vice versa, are another type of point defect that could be present at the surface. Such defects would alter the local coordination and electronic structure, potentially creating unique active sites. Studies on related materials like LiNiO₂ have shown that antisite defects can influence surface stability and reactivity. nih.gov

Mechanistic Studies of Catalysis and Electrochemistry Involving Nickel Diniob Hexaoxid

Fundamental Catalytic Reaction Mechanisms

The catalytic activity of nickel niobate is rooted in a sophisticated interplay between its surface chemistry, structural defects, and its response to thermal and photo-energy inputs.

Research has identified that the catalytic prowess of NiNb2O6 nanoparticles stems from a synergy between distinct types of active sites: thermal active sites and photogenerated electrons. nih.govresearchgate.net

Thermal Active Sites: The nickel ions within the NiNb2O6 structure are considered primary thermal active sites. rsc.org Similar to other nickel-based catalysts, these sites can facilitate electron transfer, which is crucial for chemical transformations such as the reduction of nitroaromatic compounds. rsc.org The catalytic activity is also closely linked to the material's defect chemistry; structural imperfections and surface defects can enhance chemical activity. rsc.org

The combination of these sites allows for a unique dual-activation pathway, where thermal energy activates certain catalytic centers while light exposure generates a flux of reactive electrons, leading to enhanced performance. nih.govresearchgate.net

A key mechanistic feature of nickel niobate is its ability to facilitate photo-synergistic catalysis. nih.gov This mechanism relies on the cooperative effect of thermally active sites and photogenerated electrons to accelerate reaction rates beyond what could be achieved by either photocatalysis or thermal catalysis alone. nih.govresearchgate.net

In a model reaction involving the reduction of 4-nitrophenol, it was observed that while NiNb2O6 nanoparticles are effective catalysts under thermal conditions, their efficiency is dramatically increased upon exposure to UV light. rsc.org The proposed pathway involves the adsorption of reactants onto the thermal active sites (Ni centers) on the nanoparticle surface. Simultaneously, light irradiation generates mobile electrons, which are transferred to the adsorbed reactants, thereby lowering the activation energy barrier and accelerating the reduction process. nih.govresearchgate.netrsc.org

For the degradation of organic pollutants, the reaction pathway involves the generation of highly reactive species. Upon illumination, the photogenerated holes and electrons react with water and oxygen to form species like hydroxyl radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules. rsc.org

The surface of the NiNb2O6 material is the primary locus for catalytic reactions. Its surface chemistry, including composition, defect density, and specific surface area, plays a critical role in determining both catalytic activity and selectivity.

The chemical activity of NiNb2O6 nanoparticles is closely tied to their surface defect chemistry. rsc.org Surface oxide layers can activate the metal sites, enhancing their ability to participate in redox reactions. researchgate.net The efficiency of charge separation and transfer, which is crucial for photocatalysis, is also a surface-dependent phenomenon. rsc.org For instance, the creation of heterojunctions, such as by coupling NiNb2O6 with reduced graphene oxide, can improve charge separation and enhance photocatalytic activity by providing an efficient pathway for photogenerated electrons, thereby preventing their rapid recombination with holes. rsc.org

Electrochemical Charge Transfer and Ion Intercalation Mechanisms

In electrochemistry, NiNb2O6 is recognized as a promising anode material for lithium-ion batteries, primarily due to its stable structure and rapid ion transport capabilities. researchgate.netacs.orgutwente.nl

The electrochemical behavior of NiNb2O6 is characterized by a distinct set of redox potentials. During lithiation (charging), it exhibits a single, flat voltage plateau at approximately 1.6–1.7 V versus Li/Li+. utwente.nl This single plateau is advantageous for practical battery applications. utwente.nl

Cyclic voltammetry studies have revealed more detailed redox processes. The initial cathodic scan shows distinct peaks, with those between 1.64 V and 0.85 V attributed to the stepwise reduction of Nb5+ ions, while a peak around 0.26 V is associated with the formation of a solid electrolyte interphase (SEI). researchgate.net Both nickel and niobium ions contribute to the redox reactions for lithium storage. utwente.nl

The kinetics of charge transfer and ion transport in NiNb2O6 are exceptionally fast. The lithium-ion (Li+) diffusion coefficient has been determined using various electrochemical techniques, including cyclic voltammetry (CV), galvanostatic intermittent titration technique (GITT), and electrochemical impedance spectroscopy (EIS). utwente.nl The material exhibits a high Li+ diffusion coefficient, which is a key factor in its excellent high-rate performance. researchgate.netresearchgate.netutwente.nlbohrium.com

Reported Li+ Diffusion Coefficients for NiNb₂O₆
Temperature (°C)ProcessLi+ Diffusion Coefficient (cm²/s)Source
26.85 (300 K)General~1.0 x 10⁻¹² researchgate.netresearchgate.netutwente.nl
25Lithiation8.1 x 10⁻¹³ nih.gov
25Delithiation1.4 x 10⁻¹² nih.gov
-10Lithiation4.5 x 10⁻¹³ nih.gov
-10Delithiation7.7 x 10⁻¹³ nih.gov
60Lithiation8.2 x 10⁻¹³ nih.gov
60Delithiation1.8 x 10⁻¹² nih.gov

The efficient ion transport in NiNb2O6 is a direct consequence of its crystal structure. It possesses an orthorhombic columbite structure, which features well-defined, one-dimensional channels. researchgate.netutwente.nlnih.gov These channels provide a clear pathway for Li+ ions to intercalate and de-intercalate during the charge and discharge processes, with the primary diffusion direction being along the c-axis. nih.gov

A significant advantage of the NiNb2O6 host structure is its remarkable stability, characterized by a minimal volume change during lithiation. researchgate.netresearchgate.netbohrium.com This "zero-strain" characteristic is crucial for long-term cycling stability, as it prevents the mechanical degradation that often plagues anode materials that undergo significant expansion and contraction. nih.govl6plumbbuild.co.za This structural integrity is a key reason for its high capacity retention over thousands of cycles, even at very high charge/discharge rates. researchgate.netutwente.nlresearchgate.net

Electrode-Electrolyte Interface Dynamics and Pseudocapacitive Behavior

The electrochemical performance of Nickel-diniob-hexaoxid (NiNb₂O₆) as an electrode material is significantly influenced by the dynamics at the electrode-electrolyte interface and its inherent pseudocapacitive behavior. nih.govqu.edu.qaacs.org The material's unique crystal structure features channels that are highly suitable for lithium-ion (Li⁺) intercalation, facilitating efficient ion transport and storage. nih.govuhasselt.be This structural advantage, particularly in morphologies like nanofibers with large specific surface areas, promotes significant pseudocapacitive charge storage. nih.gov

Pseudocapacitance is a Faradaic process involving surface or near-surface redox reactions, which allows for fast charge and discharge rates, as it is not limited by solid-state diffusion. nih.gov In NiNb₂O₆, this behavior is a key contributor to its high-rate performance. nih.gov Studies have quantified the capacitive contribution to be substantial across a range of operating temperatures. For instance, at a scan rate of 1.1 mV s⁻¹, the capacitive contribution is remarkably high, indicating that a large portion of the charge is stored via fast pseudocapacitive mechanisms rather than slower diffusion-controlled intercalation processes. nih.gov Electrochemical analyses confirm an intercalation-type mechanism during lithiation that is characterized by high reversibility and this pronounced pseudocapacitive effect. qu.edu.qaacs.org

The table below summarizes the capacitive contribution to the total charge storage in NiNb₂O₆ fibers at various temperatures, highlighting the material's robust pseudocapacitive nature.

Temperature (°C)Capacitive Contribution at 1.1 mV s⁻¹ (%)
2594
-1084
6082
Data sourced from research on NiNb₂O₆ fibers. nih.gov

This significant pseudocapacitive behavior allows for rapid charge transport, which is beneficial for fast-charging applications in lithium-ion batteries. nih.gov

"Zero-Strain" Behavior and Volume Accommodation Mechanisms during Ion Insertion

A critical challenge for many battery electrode materials is the significant volume change that occurs during ion insertion and extraction, which can lead to mechanical degradation and capacity fade over time. This compound exhibits a remarkable "zero-strain" characteristic, defined as a minimal unit-cell-volume change of less than 1% during electrochemical cycling. researchgate.net This structural stability is a key factor in its excellent long-term cyclability. nih.gov

This superior volume accommodation capability ensures the structural integrity of the electrode over numerous charge-discharge cycles, even across a broad range of temperatures. nih.govresearchgate.net The maximum unit-cell volume expansion has been measured to be exceptionally low, as detailed in the following table.

Temperature (°C)Maximum Unit-Cell Volume Expansion (%)
25+0.53
-10+0.51
60+0.74
Data reflects the minimal volume change during lithiation. nih.gov

This "zero-strain" property, stemming from the synergistic volume changes of the constituent octahedra, directly contributes to the material's outstanding cycling stability, with high capacity retention observed after thousands of cycles. nih.govresearchgate.net The insight into this mechanism provides a valuable guide for the development of other high-performance, long-life energy storage materials. nih.gov

Future Research Directions and Emerging Paradigms for Nickel Diniob Hexaoxid

Exploration of Novel Synthesis Pathways for Advanced Architectures

The synthesis method profoundly influences the physicochemical properties of Nickel-diniob-hexaoxid. While conventional solid-state reaction methods have been widely employed, future research is geared towards developing more sophisticated synthesis pathways to control the material's architecture at the nanoscale. These advanced architectures are pivotal for unlocking enhanced performance in various applications.

Novel synthesis strategies that offer precise control over particle size, morphology, and crystallinity are at the forefront of this research. Methods such as sol-gel synthesis , hydrothermal/solvothermal methods , and mechanochemical synthesis are being explored to produce nanostructured NiNb2O6, including nanoparticles, nanorods, and porous structures researchgate.net. For instance, hydrothermal synthesis has been successfully utilized to prepare NiNb2O6 nanoparticles with diameters in the range of 50–100 nm rsc.orgresearchgate.net. The molten salt method is another promising route for producing submicron NiNb2O6 particles researchgate.net.

These nano-architectures offer a high surface-area-to-volume ratio, which is particularly advantageous for applications in catalysis and energy storage. The exploration of template-assisted synthesis and self-assembly techniques could lead to the creation of even more complex and hierarchical structures with tailored properties. Furthermore, scalable and cost-effective synthesis methods are crucial for the transition from laboratory-scale research to industrial applications acs.orgqu.edu.qa.

Synthesis MethodPrecursorsTemperature (°C)Resultant ArchitectureReference
Solid-State ReactionNickel oxide (NiO), Niobium pentoxide (Nb2O5)>1000Bulk powder, microparticles researchgate.net
Hydrothermal MethodNickel salts, Niobium salts180-240Nanoparticles, nanorods rsc.orgresearchgate.net
Sol-Gel MethodNickel alkoxides, Niobium alkoxides600-800Nanoparticles, thin films researchgate.net
Mechanochemical SynthesisNickel and Niobium precursorsRoom temperature (milling), 900 (calcination)Nanocrystalline powder acs.orgqu.edu.qa
Molten Salt SynthesisNickel salts, Niobium oxide, molten salt flux800-1000Submicron particles researchgate.net

Advanced Characterization Techniques and Multimodal Approaches

A deep understanding of the structure-property relationships in this compound necessitates the use of advanced characterization techniques. While standard techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) provide fundamental structural and morphological information, a multimodal approach combining various sophisticated techniques is essential for a comprehensive analysis.

Future research will increasingly rely on in-situ and operando characterization methods to study the dynamic changes in NiNb2O6 under real operating conditions. For example, operando XRD can track the crystallographic changes in a NiNb2O6 electrode during the charge-discharge process in a lithium-ion battery. Advanced microscopic techniques such as ex-situ scanning transmission electron microscopy (STEM) can provide atomic-resolution insights into the material's structure and interfaces.

Spectroscopic techniques like X-ray photoelectron spectroscopy (XPS) are crucial for determining the elemental composition and oxidation states of the constituent elements. Furthermore, the integration of experimental data with computational modeling and simulation , particularly using Density Functional Theory (DFT), will be instrumental in predicting material properties, understanding reaction mechanisms, and guiding the design of new materials utwente.nl. These computational approaches can elucidate electronic band structures, ion diffusion pathways, and surface catalytic activities.

Integration with Quantum Materials Science and Spintronics

The intrinsic magnetic properties of this compound position it as a promising candidate for exploration within the realms of quantum materials science and spintronics. NiNb2O6 exhibits antiferromagnetic ordering at low temperatures, with a Néel temperature of approximately 6 K rsc.orgresearchgate.net. The magnetic structure is characterized by zigzag chains of Ni2+ ions, leading to quasi-one-dimensional magnetic behavior ufrgs.br.

Recent studies have investigated the quantum critical phenomena in NiNb2O6, particularly its behavior under an applied transverse magnetic field, which suggests it can be a real-world realization of the transverse-field Ising chain model researchgate.net. This makes it a valuable platform for studying quantum phase transitions and exotic magnetic excitations arxiv.orgaps.org. First-principles studies have also been employed to understand the exchange interactions that govern its magnetic properties researchgate.net.

The spin dynamics and magnetic ordering in NiNb2O6 could be harnessed for spintronic applications. Future research could focus on the fabrication of thin films and heterostructures of NiNb2O6 to investigate its potential in spin-based electronic devices. The interplay between its magnetic and electronic properties could lead to the development of novel spintronic components. Further investigations into its magnetic structure using techniques like neutron diffraction are crucial for a complete understanding of its magnetic behavior arxiv.orgosti.gov.

Design Principles for Enhanced Functionality through Materials Engineering

Materials engineering provides a powerful toolkit to tailor the properties of this compound for specific applications. Future research will focus on establishing clear design principles to enhance its functionality through strategies such as doping, defect engineering, and the creation of heterostructures.

One of the remarkable properties of NiNb2O6 is its "zero-strain" behavior when used as an anode material in lithium-ion batteries. This is attributed to the offsetting volume changes of the NiO6 and NbO6 octahedra during lithium insertion and extraction, which leads to excellent cycling stability nih.gov. Understanding and controlling this phenomenon through materials engineering is a key research direction.

Doping with other elements can be employed to modify the electronic and structural properties of NiNb2O6. For instance, doping at the nickel or niobium sites could alter the bandgap, improve electrical conductivity, and enhance catalytic activity nih.govresearchgate.netresearchgate.netacs.org. Defect engineering , which involves the controlled introduction of defects such as oxygen vacancies, can create active sites for catalysis and improve ion diffusion kinetics.

The formation of heterostructures by combining NiNb2O6 with other materials is another promising avenue. For example, creating a composite of NiNb2O6 with reduced graphene oxide (RGO) has been shown to enhance its photocatalytic activity by improving charge separation and transfer rsc.org. The design of novel heterostructures with tailored interfaces will be crucial for developing high-performance devices researchgate.net.

Cross-Disciplinary Research Avenues in Energy and Environmental Applications

The versatile properties of this compound open up numerous cross-disciplinary research avenues, particularly in the fields of energy and environmental science. While its application as a high-rate anode material for lithium-ion batteries is well-documented, its potential extends to other critical areas researchgate.netresearchgate.netacs.orgqu.edu.qautwente.nlnih.govwikipedia.org.

In the realm of renewable energy , NiNb2O6 has shown promise as a photocatalyst for water splitting to produce hydrogen under visible light irradiation ufrgs.brresearchgate.net. Its band gap of approximately 2.2 eV allows it to absorb a significant portion of the solar spectrum researchgate.net. Future research will focus on improving its photocatalytic efficiency through nanostructuring, doping, and the formation of heterojunctions researchgate.net.

For environmental remediation , NiNb2O6 has demonstrated catalytic activity in the reduction of pollutants like 4-nitrophenol, driven by a photo-synergistic effect wikipedia.orgrsc.orgresearchgate.net. It has also been investigated for the photocatalytic degradation of emerging pollutants in water rsc.org. Further studies are needed to explore its catalytic performance for a wider range of environmental contaminants and to understand the underlying reaction mechanisms.

The development of chemical sensors based on NiNb2O6 is another emerging area. Its high surface area in nanostructured forms and its sensitivity to chemical species could be exploited for the detection of various gases and biomolecules rsc.org. Research in this direction would involve fabricating and testing sensor devices and optimizing their sensitivity and selectivity.

Application AreaKey Research FindingsFuture Directions
Lithium-Ion Batteries High-rate anode material with "zero-strain" behavior, excellent cycling stability. researchgate.netutwente.nlnih.govwikipedia.orgEnhancing energy density, developing all-solid-state batteries.
Photocatalysis Visible-light-driven water splitting for H2 production, degradation of organic pollutants. researchgate.netrsc.orgresearchgate.netImproving quantum efficiency, exploring Z-scheme heterostructures.
Catalysis Photo-synergistic catalysis for the reduction of 4-nitrophenol. wikipedia.orgrsc.orgresearchgate.netExpanding the scope of catalytic reactions, understanding active sites.
Sensors Potential for electrochemical sensing applications. rsc.orgFabricating and testing sensor devices for various analytes.

Q & A

Q. What protocols ensure ethical reporting of negative or inconclusive results in this compound studies?

  • Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish null results in dedicated repositories with metadata detailing experimental conditions. Use failure mode and effects analysis (FMEA) to identify systematic errors. Cite prior studies with similar outcomes to contextualize findings and avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.